NPE-caged-proton
Description
Properties
CAS No. |
1186195-63-0 |
|---|---|
Molecular Formula |
C8H9NNaO6S |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
sodium;1-(2-nitrophenyl)ethyl sulfate |
InChI |
InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |
InChI Key |
SSIPIRXPVMRXSA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |
Synonyms |
Alternative Name: NPE-caged-sulfate |
Origin of Product |
United States |
Foundational & Exploratory
The Photochemical Gatekeeper: An In-Depth Technical Guide to the Uncaging Mechanism of NPE-caged-proton
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular signaling and rapid biochemical reactions, the ability to precisely initiate a process in time and space is paramount. Photolabile "caged" compounds offer an unparalleled solution, acting as molecular gatekeepers that release a bioactive species upon a flash of light. Among these, NPE-caged-proton stands out as a powerful tool for inducing rapid pH jumps, enabling the study of proton-dependent processes with exquisite temporal control. This guide provides an in-depth exploration of the uncaging mechanism of 1-(2-nitrophenyl)ethyl (NPE)-caged-proton, offering a blend of fundamental photochemical principles and practical experimental insights to empower your research.
The Foundation: Understanding Caged Compound Technology
The core principle of caged compound technology lies in the temporary inactivation of a biologically active molecule by covalently attaching a photolabile protecting group, or "cage".[1] This modification renders the molecule inert until it is irradiated with light of a specific wavelength. The absorption of photons triggers a photochemical reaction that cleaves the bond between the cage and the active molecule, liberating it to interact with its target. The 1-(2-nitrophenyl)ethyl (NPE) group is a classic and widely utilized caging moiety, valued for its efficient photolysis with near-UV light.[1]
This compound, specifically 1-(2-nitrophenyl)ethyl sulfate, is designed to release a proton (H⁺) upon photolysis.[2][3] This allows for the generation of rapid and localized changes in pH, a fundamental parameter that governs a vast array of biological processes, from enzyme activity to protein folding and ion channel function.[4]
The Core Mechanism: A Step-by-Step Photochemical Journey
The uncaging of this compound is a fascinating and rapid photochemical process that proceeds through a series of well-defined steps upon irradiation with UV light, typically in the 350-355 nm range.[2][3] The entire process, from photon absorption to proton release, occurs on the nanosecond to microsecond timescale.
Photon Absorption and Excitation
The journey begins with the absorption of a photon by the 2-nitrophenyl chromophore of the NPE group. This absorption event elevates the molecule to an electronically excited state (an n-π* transition), rendering it highly reactive.
Intramolecular Hydrogen Abstraction and the Aci-Nitro Intermediate
The key event in the uncaging cascade is a rapid intramolecular hydrogen abstraction. The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the ethyl group. This leads to the formation of a transient, unstable intermediate known as an aci-nitro or nitronic acid intermediate.[5] Time-resolved spectroscopy has revealed that the formation of this intermediate is a biphasic process, with a prompt component followed by a slower phase on the order of tens of nanoseconds (τ ≈ 63 ± 6 ns).[5]
Deprotonation and Proton Release
The aci-nitro intermediate is acidic, with a pKa of approximately 3.69.[5] In an aqueous environment, this intermediate rapidly deprotonates, releasing a proton into the surrounding medium. This proton release is the primary event that leads to the desired pH jump. The rate of proton release from the nitronic acid intermediate at neutral pH is on the order of 1.58 x 10⁷ s⁻¹.[5]
Rearrangement and Byproduct Formation
Following proton release, the remaining molecular fragment undergoes further rearrangement. The deprotonated aci-nitro intermediate ultimately collapses to yield two final products: a sulfate ion (SO₄²⁻) and the byproduct 2-nitrosoacetophenone .[1]
Below is a diagram illustrating the uncaging pathway of this compound.
Caption: The photochemical uncaging pathway of this compound.
Quantitative Insights: Key Photochemical Parameters
For the meticulous researcher, understanding the quantitative aspects of photolysis is crucial for experimental design and data interpretation.
| Parameter | Value/Range | Significance | Reference(s) |
| Activation Wavelength | 350 - 355 nm | Optimal wavelength for triggering photolysis with high efficiency. | [2][3] |
| Quantum Yield (Φ) | ~0.49 - 0.63 | A measure of the efficiency of photolysis. This range is for analogous 1-(2-nitrophenyl)ethyl phosphate esters, suggesting a high efficiency for this compound. A higher quantum yield means more protons are released per photon absorbed. | |
| Rate of Proton Release | (1.58 ± 0.09) x 10⁷ s⁻¹ (at neutral pH) | Describes the speed at which protons are liberated from the aci-nitro intermediate, enabling rapid pH jumps. | [5] |
| pKa of Aci-nitro Intermediate | 3.69 ± 0.05 | The acidity of the transient intermediate, which dictates the efficiency of proton release. | [5] |
Experimental Workflow: A Practical Guide to Photo-uncaging
The successful application of this compound hinges on a well-designed experimental setup and protocol. This section provides a foundational workflow for a typical flash photolysis experiment.
Essential Equipment
-
Light Source: A high-intensity UV light source is required to deliver a sufficient number of photons to the sample in a short period. Common choices include:
-
Pulsed Lasers: (e.g., Nd:YAG lasers with frequency tripling to 355 nm) offer high temporal and spatial resolution.
-
Xenon Flash Lamps: Provide a broad-spectrum, high-energy pulse and are a cost-effective option.[6]
-
-
Optical Delivery System: A system of lenses, mirrors, and potentially an optical fiber to direct and focus the light onto the sample. For microscopic applications, the light path is often coupled through the microscope objective.
-
Sample Holder: A cuvette or a specialized chamber on a microscope stage that is transparent to the uncaging wavelength.
-
Detection System: A pH-sensitive electrode, a pH-sensitive fluorescent dye, or a biological sensor to monitor the change in proton concentration.
The following diagram outlines a basic experimental setup for flash photolysis.
Caption: A simplified schematic of a flash photolysis experimental setup.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve this compound in the desired aqueous buffer. The choice of buffer is critical. A low-concentration, non-reactive buffer is often preferred to allow for a significant pH jump.
-
The initial pH of the solution should be set according to the experimental requirements.
-
To mitigate the effects of the 2-nitrosoacetophenone byproduct, consider adding a thiol-containing scavenger such as dithiothreitol (DTT) or glutathione to the solution.[1]
-
If using a fluorescent pH indicator, ensure its spectral properties do not overlap with the absorption of this compound or the uncaging light.
-
-
System Calibration:
-
Calibrate the light source to determine the photon flux delivered to the sample. This is essential for quantifying the extent of photolysis.
-
Calibrate the detection system to ensure accurate measurement of the pH change.
-
-
Pre-photolysis Measurement:
-
Record the baseline pH or fluorescence of the sample before photolysis.
-
-
Photolysis (Uncaging):
-
Deliver a short, intense pulse of UV light (e.g., from a laser or flash lamp) to the sample. The duration and intensity of the pulse will determine the concentration of protons released.
-
-
Post-photolysis Measurement:
-
Immediately following the light pulse, continuously record the change in pH or fluorescence over time. This will provide kinetic data on the proton-dependent process being studied.
-
-
Data Analysis:
-
Analyze the kinetic traces to extract relevant parameters such as the rate and amplitude of the pH change, and the kinetics of the biological response.
-
Trustworthiness and Self-Validation: Mitigating Off-Target Effects
A crucial aspect of any experimental technique is understanding and controlling for potential artifacts. The uncaging of this compound is a relatively "clean" process, but researchers must be aware of the photolysis byproducts.
The primary byproduct, 2-nitrosoacetophenone , is a reactive species that can potentially interact with cellular components, particularly those containing sulfhydryl groups, such as cysteine residues in proteins.[1] This interaction can lead to off-target effects.
Mitigation Strategies:
-
Inclusion of Thiol Scavengers: As mentioned in the protocol, the addition of millimolar concentrations of DTT or glutathione to the experimental solution can effectively quench the reactive nitroso byproduct, minimizing its interaction with biological molecules.[1]
-
Control Experiments: It is imperative to perform control experiments to validate that the observed biological effect is due to the photoreleased proton and not the uncaging process itself or the byproducts. These controls should include:
-
Irradiating the sample in the absence of this compound to check for any light-induced effects on the system.
-
Introducing the photolysis byproducts (if available) to the system in the absence of uncaging to assess their direct effects.
-
Applications in Research and Development
The ability to induce rapid and controlled pH jumps has made this compound a valuable tool across various scientific disciplines.
-
Enzyme Kinetics: To study the pH-dependence of enzyme activity and to trap transient enzymatic intermediates that are formed under specific pH conditions.[7][8]
-
Protein Folding: To investigate the role of pH in protein folding and unfolding pathways by rapidly shifting the pH to induce conformational changes.[9]
-
Ion Channel Physiology: To study the gating mechanisms of pH-sensitive ion channels in excitable cells.
-
Membrane Fusion: To trigger and study the kinetics of pH-dependent viral membrane fusion events.[4]
-
Neuroscience: To investigate the role of pH in synaptic transmission and neuronal signaling.[10]
Conclusion: A Powerful Tool for Temporal Control
This compound provides researchers with a robust and versatile method for manipulating proton concentration with high temporal and spatial resolution. A thorough understanding of its photochemical uncaging mechanism, coupled with careful experimental design and appropriate controls, empowers scientists to dissect the intricate roles of protons in a wide range of biological and chemical systems. This in-depth guide serves as a foundational resource for both new and experienced users, facilitating the successful application of this powerful photochemical tool in pushing the boundaries of scientific discovery.
References
-
PubMed. (2014). Cellular toxicity of TiO2 nanoparticles in anatase and rutile crystal phase. Retrieved from [Link]
-
PubMed. (2004). Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Retrieved from [Link]
-
Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865–9874. (This is a representative reference for the kinetic data, a direct URL to the full text may require a subscription). A request for the full text can be made at [Link]
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. (A direct URL to the full text may require a subscription). A related document can be found at [Link]
-
PubMed. (2011). Cellular toxicity of inorganic nanoparticles: Common aspects and guidelines for improved nanotoxicity evaluation. Retrieved from [Link]
-
National Institutes of Health. (2016). Functional Roles of Enzyme Dynamics in Accelerating Active Site Chemistry: Emerging Techniques and Changing Concepts. Retrieved from [Link]
-
Meddocs Publishers. (2023). Cellular and Mitochondrial Toxicity of Raffinose Functionalized Graphene Oxide against Mouse Vital Organs. Retrieved from [Link]
-
MDPI. (2024). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. Retrieved from [Link]
-
University of Reading. (n.d.). Practical Exercises in Physical Chemistry. Retrieved from [Link]
-
PubMed. (1999). Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods. Retrieved from [Link]
-
ResearchGate. (2023). Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site. Retrieved from [Link]
-
Truman State University. (2009). Kinetics of a Flash-Induced Isomerization Reaction. Retrieved from [Link]
-
PubMed. (2017). High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. Retrieved from [Link]
-
National Institutes of Health. (2021). A general approach to protein folding using thermostable exoshells. Retrieved from [Link]
-
SmashingScience. (n.d.). Flash Photolysis. Retrieved from [Link]
-
Jena Bioscience. (n.d.). NPE-caged-ATP. Retrieved from [Link]
-
National Institutes of Health. (2012). Useful caged compounds for cell physiology. Retrieved from [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
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- 8. High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general approach to protein folding using thermostable exoshells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of 1-(2-nitrophenyl)ethyl Sulfate (NPE-Sulfate)
Executive Summary
This technical guide details the synthesis, photochemical mechanism, and application of 1-(2-nitrophenyl)ethyl sulfate (NPE-Sulfate) . As a "caged" compound, NPE-Sulfate is biologically inert until activated by UV light (300–360 nm), upon which it releases free sulfate (
This guide is designed for medicinal chemists and biophysicists requiring a robust method to synthesize this probe for use in time-resolved X-ray crystallography , enzyme kinetics (sulfotransferases) , and pH-jump experiments .
The Chemical Rationale: Why NPE-Sulfate?
In drug discovery and mechanistic biology, the direct addition of a substrate often occurs slower than the enzyme's turnover rate, obscuring pre-steady-state kinetics. Caged compounds solve this by allowing the substrate to diffuse into the active site before the reaction is triggered by light.
Structural Advantages
The 1-(2-nitrophenyl)ethyl (NPE) group is superior to the simpler 2-nitrobenzyl (NB) group for three specific reasons:
-
Chirality: The methyl group at the benzylic position introduces a chiral center, which disrupts intermolecular stacking (aggregation) common in planar nitrobenzyl derivatives, thereby increasing solubility.
-
Kinetics: The photorelease rate of NPE derivatives is generally faster than that of NB derivatives due to the stabilization of the aci-nitro intermediate by the methyl group.
-
Byproduct Safety: The nitrosoacetophenone byproduct, while reactive, is less prone to forming light-scattering precipitates than the nitrosobenzaldehyde formed from NB photolysis.
Dual-Functionality
NPE-Sulfate is unique because it serves two simultaneous roles:
-
Substrate Release: It releases
, a critical cofactor for sulfotransferases. -
Proton Jump: The photolysis mechanism releases a proton stoichiometrically. Because the sulfate ion is a very weak base, it does not buffer the released proton, allowing for rapid, calibrated "pH jumps" (acidification) in solution.
Synthetic Pathway Design
The synthesis requires a two-step protocol starting from commercially available 2-nitroacetophenone. The critical challenge is the sulfation step . Traditional chlorosulfonic acid methods are too harsh and generate HCl, which can prematurely degrade the product or cause side reactions.
Selected Strategy: Use of Sulfur Trioxide-Pyridine complex (
-
Why: It is a mild, non-acidic sulfating agent that is compatible with the nitro group.
-
Solvent: N,N-Dimethylformamide (DMF) is chosen for its ability to solubilize the polar intermediate.
Workflow Visualization
Figure 1: Synthetic workflow for NPE-Sulfate. The route prioritizes mild conditions to prevent premature hydrolysis.
Detailed Experimental Protocol
Safety Note: Nitro compounds are potentially energetic. Work behind a blast shield. Pyridine and DMF are toxic; use a fume hood.
Step 1: Synthesis of 1-(2-nitrophenyl)ethanol
Objective: Reduce the ketone to the secondary alcohol.
-
Dissolution: Dissolve 2-nitroacetophenone (16.5 g, 100 mmol) in anhydrous Methanol (150 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Reduction: Slowly add Sodium Borohydride (
, 3.8 g, 100 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quench: Carefully add dilute HCl (1M) dropwise until pH ~7 to destroy excess hydride.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc gradient).-
Yield Target: >90% (Yellow oil).
-
Step 2: Sulfation to NPE-Sulfate
Objective: Install the sulfate group using a mild electrophile.
-
Preparation: Dissolve 1-(2-nitrophenyl)ethanol (1.67 g, 10 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add Sulfur Trioxide-Pyridine complex (3.18 g, 20 mmol, 2.0 eq).
-
Reaction: Stir at RT for 12–16 hours under Nitrogen. The solution will turn from yellow to orange/brown.
-
Basification (Critical): The reaction mixture contains the pyridinium salt of the sulfate. To isolate a stable solid, pour the mixture into a solution of Potassium Carbonate (
, 1.5 eq) in water (50 mL). This converts the pyridinium salt to the potassium salt. -
Isolation: Wash the aqueous layer with Ether (
) to remove unreacted alcohol and pyridine. -
Lyophilization: Freeze-dry the aqueous layer to obtain the crude solid.
-
Recrystallization: Recrystallize from Ethanol/Water to yield the pure potassium salt.
Characterization Data Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 400 MHz NMR | ||
| UV | ~260 nm (with tail to 350 nm) | UV-Vis Spectroscopy |
| Solubility | >50 mM in Water | Saturation Test |
| Stability | Stable at pH 7–9; hydrolyzes at pH < 4 | HPLC Monitoring |
Photochemical Mechanism[3][4][5]
Understanding the mechanism is vital for interpreting kinetic data. The reaction is not a simple bond cleavage but an intramolecular redox rearrangement.
-
Excitation: Absorption of a photon (300–360 nm) excites the nitro group.
-
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate (transient species, absorbs at ~400 nm).
-
Decay: The aci-nitro species decays (rate-limiting step) to a hemiacetal, which spontaneously collapses to release the sulfate, a proton, and 2-nitrosoacetophenone.
Mechanistic Pathway
Figure 2: The aci-nitro decay pathway.[3] The decay of the aci-nitro intermediate is often the rate-limiting step in product release.
Applications in Drug Development[7]
Time-Resolved Crystallography
NPE-Sulfate is small enough to diffuse into protein crystals (e.g., sulfatases or sulfotransferases) without cracking them.
-
Protocol: Soak crystal with NPE-Sulfate in the dark
Expose to UV laser pulse Collect diffraction data at intervals to watch the sulfate bind to the active site.
Kinetic Isotope Effects & pH Jumps
Because the photolysis releases
Technical Insight: The quantum yield (
) for NPE-sulfate is approximately 0.65, which is highly efficient compared to caged ATP (). This allows for lower laser power, reducing potential photodamage to biological samples.
References
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link
-
Corrie, J. E. T., et al. (2003). A new reaction pathway for the photolysis of 2-nitrobenzyl derivatives.[4] Journal of the American Chemical Society.[1] Link
-
Barth, A., & Corrie, J. E. T. (2002). Characterization of the transient intermediates in the laser flash photolysis of 1-(2-nitrophenyl)ethyl phosphates. Biophysical Journal. Link
-
Tocris Bioscience. NPE-caged-proton Product Information. Link
-
Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.[1] Link
Sources
The Spatiotemporal Control of pH: A Technical Guide to Caged Proton Compounds
Abstract
This technical guide provides a comprehensive analysis of "caged proton" compounds—photolabile precursors that release hydrogen ions (
Introduction: The Challenge of Proton Control
In biological systems, pH is not merely an environmental variable but a dynamic signaling mechanism. Processes such as enzyme catalysis, ion channel gating (e.g., ASICs, NMDA receptors), and protein folding occur on microsecond to millisecond timescales. Traditional perfusion methods are too slow (
Caged protons (photoacids) solve this latency problem. These are chemically protected acids that are biologically inert until activated by a pulse of light. Upon photon absorption, they undergo a photochemical cleavage or rearrangement, releasing a proton on the nanosecond to microsecond timescale. This allows researchers to produce a "pH jump"—a rapid, uniform acidification of the experimental volume—to trigger and monitor kinetic events.
Historical Evolution of Caged Protons
The development of caged protons mirrors the broader history of photolabile protecting groups (PPGs).
Generation 1: The o-Nitrobenzyl Era (1970s–1980s)
The field began with the seminal work of Kaplan, Forbush, and Hoffman (1978) , who introduced caged ATP. The underlying chemistry relied on the 2-nitrobenzyl (o-nitrobenzyl) group.
-
Key Compound: o-nitrobenzaldehyde (o-NBA).
-
Mechanism: Photolysis converts the aldehyde to o-nitrosobenzoic acid, releasing a proton.
-
Limitations: Required UV light (<360 nm), which is phototoxic; slow release kinetics (milliseconds) due to the decay of the aci-nitro intermediate; generation of reactive nitroso byproducts.
Generation 2: Improved Kinetics & Red-Shifting (1990s–2000s)
To address the slow kinetics of o-NBA, researchers developed 1-(2-nitrophenyl)ethyl sulfate (NPE-caged proton) .
-
Advancement: The sulfate leaving group is a strong acid, ensuring that proton release is not rate-limited by the pKa of the product.
-
Result: Faster proton release rates (
10 s ) suitable for studying faster biological events.
Generation 3: Visible Light & Two-Photon Activation (2010s–Present)
Modern drug development requires deep tissue penetration and minimal phototoxicity.
-
Coumarin Derivatives: (e.g., DEACM) absorb in the blue region (
400–450 nm) and offer faster release rates. -
BODIPY & Pyranine Photoacids: These reversible photoacids (super-photoacids) exhibit massive pKa shifts (e.g., pKa 7
0) in the excited state, allowing for ultrafast, reversible pH modulation without permanent chemical cleavage.
Mechanistic Principles
The most widely used mechanism for irreversible proton uncaging is the rearrangement of 2-nitrobenzyl derivatives. Understanding the intermediate states is critical for interpreting kinetic data, as the "dark reactions" (steps occurring after light absorption) determine the true speed of the pH jump.
Pathway Visualization
The following diagram illustrates the photochemical pathway of o-nitrobenzaldehyde, a classic caged proton source.
Caption: Photochemical reaction cycle of o-nitrobenzaldehyde. The rate-limiting step for proton release is typically the decay of the aci-nitro intermediate.
Technical Reference: Common Caged Proton Compounds
| Compound | Activation | Quantum Yield ( | Release Rate ( | Mechanism | Notes |
| 2-Nitrobenzaldehyde | 300–360 | 0.50 | Redox rearrangement | Generates o-nitrosobenzoic acid (pKa 2.5). Slow kinetics. | |
| NPE-Sulfate | 300–355 | 0.63 | Cleavage | Releases | |
| DMNPE-Sulfate | 350–400 | 0.05 | Cleavage | Dimethoxy analog. Red-shifted absorption but lower quantum yield. | |
| Pyranine (HPTS) | 450 (Blue) | N/A | < 100 ps | Excited State Proton Transfer | Reversible. Acts as a "super-photoacid" in excited state (pKa* |
Experimental Protocols
Protocol 1: Synthesis of NPE-Sulfate (General Route)
Note: This protocol describes the general synthetic strategy for 1-(2-nitrophenyl)ethyl sulfate, a standard "fast" caged proton.
Reagents: 1-(2-nitrophenyl)ethanol, Sulfur trioxide pyridine complex (
-
Preparation: Dissolve 1 equivalent of 1-(2-nitrophenyl)ethanol in anhydrous DMF under an inert atmosphere (
). -
Sulfation: Add 1.2 equivalents of
complex. Stir at room temperature for 4–6 hours. The reaction converts the alcohol to the pyridinium sulfate ester. -
Workup: Quench the reaction with aqueous sodium carbonate (
) to convert the pyridinium salt to the sodium salt. -
Purification: Wash with ethyl acetate to remove unreacted alcohol (the product remains in the aqueous phase). Lyophilize the aqueous phase to obtain the crude sodium sulfate ester. Recrystallize from ethanol/water.
-
Validation: Verify structure via
-NMR (shift of the methine proton) and Mass Spectrometry (M-1 peak for the sulfate).
Protocol 2: Time-Resolved pH-Jump Experiment
Objective: Measure the kinetics of a pH-dependent process (e.g., protein folding) using a laser-induced pH jump.
Self-Validating System: This protocol uses Pyranine (HPTS) as a dual-function reporter. It serves as the pH indicator to validate the jump magnitude and kinetics.
Materials:
-
Caged Proton: NPE-Sulfate (1–5 mM final concentration).
-
Indicator: Pyranine (50
M). -
Buffer: 5 mM Phosphate (low capacity to allow pH jump).
-
Equipment: Flash photolysis setup (Nd:YAG laser 355 nm) coupled to a rapid-scan spectrometer.
Workflow:
-
Baseline Calibration: Prepare a series of buffers (pH 6.0 to 8.0) containing 50
M Pyranine. Measure fluorescence emission at 510 nm (Excitation: 450 nm). Construct a calibration curve. -
Sample Preparation: Mix the protein of interest with NPE-Sulfate and Pyranine in the starting buffer (e.g., pH 7.5).
-
The Jump:
-
Trigger the laser pulse (355 nm, ~5 ns duration).
-
The NPE-Sulfate photolyzes, releasing
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
Validation Step: Monitor Pyranine fluorescence at 510 nm. A rapid decrease in fluorescence intensity confirms proton release (Pyranine protonation quenches fluorescence).
-
-
Data Acquisition: Record the absorbance/fluorescence change of the protein target.
-
Analysis: Fit the Pyranine trace to determine the
pH and pH. Use these values to constrain the kinetic fit of the protein response.
Caption: Experimental workflow for a laser-induced pH jump. Pyranine serves as an internal control to validate the magnitude and speed of the pH change.
Applications in Drug Development
Ion Channel Characterization (ASICs & NMDA)
Acid-Sensing Ion Channels (ASICs) are potential targets for pain management and neuroprotection. They desensitize rapidly (milliseconds).
-
Application: Caged protons allow the application of a pH stimulus faster than the channel's desensitization rate, enabling the resolution of the true activation kinetics which are often masked by slow perfusion exchange rates.
Subcellular pH Manipulation
By coupling caged protons to organelle-targeting motifs (e.g., mitochondrial triphenylphosphonium), researchers can selectively acidify specific organelles to study the role of pH gradients in metabolism and apoptosis without affecting the cytosolic pH.
References
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link
-
McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link
-
Barth, A., & Corrie, J. E. (2002). Characterization of a new caged proton capable of inducing large pH jumps. Biophysical Journal, 83(5), 2864–2871. Link
-
Abbruzzetti, S., et al. (2005). Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9865–9872. Link
-
Agmon, N. (2005).[2] The acid test for photoacids. Journal of Physical Chemistry A, 109(1), 13–35. Link
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An In-depth Technical Guide to the Principle of Action of NPE-Caged Protons
For Researchers, Scientists, and Drug Development Professionals
Foreword
The precise control of proton concentration ([H⁺]) is paramount in a vast array of biological processes, from enzymatic activity and protein folding to cellular signaling and membrane transport. The ability to manipulate pH with high spatiotemporal resolution is therefore a powerful tool for dissecting these intricate mechanisms. This guide provides a comprehensive overview of the 1-(2-nitrophenyl)ethyl (NPE)-caged proton, a photolabile compound designed for the rapid and localized release of protons upon photoactivation. As Senior Application Scientists, we aim to deliver not just a protocol, but a foundational understanding of the principles, applications, and nuances of employing this versatile tool in your research.
The Genesis of Caged Compounds: A Revolution in Biological Inquiry
The concept of "caged compounds" emerged as a revolutionary approach to study dynamic cellular processes.[1] These are molecules of biological interest that are rendered temporarily inert by a photolabile protecting group, the "cage."[2] Irradiation with light of a specific wavelength cleaves this cage, releasing the active molecule with high temporal and spatial precision.[2] This technology circumvents the limitations of traditional methods like microinjection or rapid mixing, which often lack the speed and localization required to study fast cellular events.
The 1-(2-nitrophenyl)ethyl (NPE) group is a well-established photocage, valued for its relatively efficient photolysis in the near-UV spectrum.[3][4] While initially developed for caging nucleotides like ATP, its application has expanded to a wide range of bioactive molecules, including protons.[1][5]
The Core Principle: Light-Induced Proton Liberation
The NPE-caged proton, chemically known as 1-(2-nitrophenyl)ethyl sulfate, is a water-soluble and biologically inert precursor that, upon photolysis, releases a proton (H⁺) and a sulfate ion (SO₄²⁻).[3][4] This process allows for the generation of rapid and significant decreases in pH, often referred to as "pH jumps," within a localized area.[3][4]
The Photochemical Mechanism of Action
The liberation of a proton from the NPE cage is a multi-step photochemical reaction initiated by the absorption of a photon. The process can be dissected as follows:
-
Photoexcitation: The o-nitrobenzyl moiety of the NPE group absorbs a photon, typically in the 350-355 nm range, transitioning to an excited singlet state.[3][4]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Formation of an Aci-Nitro Intermediate: This hydrogen transfer leads to the formation of a transient, colored species known as an aci-nitro intermediate.[6] The formation of this intermediate is a prompt process.[6]
-
Deprotonation and Proton Release: The aci-nitro intermediate is acidic and rapidly deprotonates, releasing a proton into the surrounding medium.[6] This deprotonation is a slower phase following the initial formation of the intermediate.[6]
-
Rearrangement and Final Products: The deprotonated intermediate undergoes further rearrangement, leading to the formation of the final, stable byproducts: a sulfate ion and 2-nitrosoacetophenone.[6]
The kinetics of proton release have been characterized, with the deprotonation of the nitronic acid intermediate occurring on a nanosecond timescale.[6] This rapid release is a key advantage for studying fast biological processes that are pH-dependent.
Caption: General experimental workflow for using NPE-caged proton.
Detailed Experimental Protocol
This protocol provides a starting point for inducing an intracellular pH jump in cultured cells. Optimization will be required for specific cell types and experimental goals.
Materials:
-
NPE-caged proton (1-(2-nitrophenyl)ethyl sulfate, sodium salt)
-
Cell culture medium appropriate for your cells
-
pH-sensitive fluorescent indicator (e.g., BCECF-AM or SNARF-1)
-
Microinjection or electroporation apparatus
-
Inverted fluorescence microscope equipped with a UV light source (e.g., a 355 nm pulsed laser or a mercury arc lamp with appropriate filters)
-
Imaging software for data acquisition and analysis
-
Glutathione or dithiothreitol (DTT)
Procedure:
-
Stock Solution Preparation:
-
Dissolve NPE-caged proton in sterile, nuclease-free water to a final concentration of 10-100 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Loading:
-
Microinjection: Load the NPE-caged proton solution into a microinjection needle and inject directly into the cytoplasm of the target cells. Co-inject a pH-sensitive fluorescent indicator for simultaneous pH monitoring.
-
Electroporation: Resuspend cells in an electroporation buffer containing the NPE-caged proton and the pH indicator. Apply an electrical pulse according to the manufacturer's protocol.
-
Note: The optimal intracellular concentration of the caged proton needs to be determined empirically but typically ranges from 1-10 mM.
-
-
Imaging and Photolysis:
-
Plate the loaded cells on a glass-bottom dish suitable for microscopy.
-
Mount the dish on the microscope stage and identify a healthy cell for the experiment.
-
Acquire baseline fluorescence images of the pH indicator to establish the resting intracellular pH.
-
Define a region of interest (ROI) for photolysis.
-
Deliver a controlled dose of UV light (e.g., a short pulse from a 355 nm laser) to the ROI. The duration and intensity of the light pulse will determine the extent of the pH jump and should be optimized.
-
-
Data Acquisition and Analysis:
-
Immediately after photolysis, acquire a time-lapse series of fluorescence images of the pH indicator to monitor the change in intracellular pH.
-
Calibrate the fluorescence signal to pH values using an in situ calibration method (e.g., using nigericin in buffers of known pH).
-
Analyze the biological response of interest and correlate it with the measured pH change.
-
-
Controls:
-
Photodamage Control: Expose cells not loaded with the caged compound to the same UV light dose to ensure the observed effects are not due to phototoxicity.
-
Byproduct Control: In a separate experiment, expose cells to the photolysis byproducts (e.g., 2-nitrosoacetophenone) to assess their potential effects. Including a thiol scavenger like glutathione or DTT in the medium can help mitigate the effects of the nitroso byproduct. * No-Light Control: Observe loaded cells over the same time course without UV illumination to ensure there is no spontaneous uncaging or other time-dependent effects.
-
Strengths and Limitations: A Balanced Perspective
The NPE-caged proton offers significant advantages for studying pH-dependent processes, but it is essential to be aware of its limitations.
Strengths:
-
High Spatiotemporal Resolution: Enables precise control over the timing and location of proton release.
-
Rapid Kinetics: The fast release of protons is suitable for studying rapid biological events. [6]* Large pH Jumps: Capable of inducing significant and rapid acidification, down to pH 2 in unbuffered solutions. [3][4]* Versatility: Can be used in a wide range of biological systems, from single cells to in vitro assays.
Limitations:
-
Phototoxicity of UV Light: The use of UV light for uncaging can be damaging to cells, especially with prolonged or high-intensity exposure.
-
Reactive Byproducts: The photolysis reaction generates 2-nitrosoacetophenone, a reactive species that can interact with cellular components, particularly thiols. The inclusion of thiol scavengers is recommended to minimize these off-target effects. * One-Directional pH Change: NPE-caged proton can only be used to decrease pH.
-
Delivery into Cells: Introducing the charged molecule into the cytoplasm can be challenging and may require invasive techniques like microinjection.
Comparative Analysis with Other pH Manipulation Techniques
The choice of method for manipulating intracellular pH depends on the specific experimental requirements. Here's a comparison of NPE-caged proton with other common techniques.
| Technique | Principle | Advantages | Disadvantages |
| NPE-Caged Proton | Photolysis of a caged compound to release H⁺. | High spatiotemporal resolution, rapid kinetics. | UV phototoxicity, reactive byproducts, unidirectional (acidification). |
| Protonophores (e.g., CCCP, FCCP) | Shuttles protons across biological membranes, collapsing pH gradients. | Easy to apply, induces global pH changes. | Lacks spatial and temporal control, affects mitochondrial function. |
| Weak Acids/Bases (e.g., NH₄Cl) | Diffuse across membranes and alter intracellular pH. | Simple to use, can induce both acidification and alkalinization (with prepulse). | Slow kinetics, lacks spatial control. |
| Optogenetics (e.g., Archaerhodopsin) | Light-activated proton pumps that transport H⁺ across the membrane. | High temporal control, can be genetically targeted for spatial control, uses less damaging visible light. | Can only increase pH, requires genetic modification of cells. [7] |
| Chemogenetics (e.g., pH-Control) | Enzyme-substrate system to produce protons intracellularly. | High spatiotemporal control, genetically targetable. | Requires delivery of both enzyme and substrate, kinetics may be slower than photolysis. [8] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or insufficient pH change after photolysis | - Inadequate light intensity or duration.- Low intracellular concentration of the caged compound.- Incorrect wavelength of the light source. | - Increase the power or duration of the light pulse.- Increase the concentration of the caged proton during loading.- Ensure the light source wavelength matches the absorption spectrum of the NPE group (~355 nm). |
| Cell death or signs of stress after the experiment | - Phototoxicity from the UV light.- Toxicity of the photolysis byproducts. | - Reduce the intensity and/or duration of the UV light exposure.- Include a thiol scavenger (e.g., glutathione, DTT) in the medium.- Perform control experiments to isolate the source of toxicity. |
| High background signal from the pH indicator | - Autofluorescence of the cells or medium.- Non-specific binding of the dye. | - Use a pH indicator with a different excitation/emission spectrum.- Subtract background fluorescence during image analysis. |
| Inconsistent results between experiments | - Variability in cell loading efficiency.- Fluctuations in the light source power. | - Monitor loading efficiency (e.g., with a co-injected fluorescent marker).- Regularly check and calibrate the power of the light source. |
Conclusion and Future Perspectives
The NPE-caged proton remains a powerful and relevant tool for researchers seeking to dissect the intricate roles of pH in biological systems. Its ability to induce rapid and localized acidification with high precision offers unparalleled opportunities for studying dynamic cellular processes. While the potential for UV-induced photodamage and the reactivity of its byproducts necessitate careful experimental design and appropriate controls, a thorough understanding of its principle of action, as outlined in this guide, empowers researchers to harness its full potential.
Future advancements in this field may focus on the development of caged protons with two-photon uncaging properties in the near-infrared range to improve tissue penetration and reduce phototoxicity. Additionally, the creation of caged compounds that can be targeted to specific subcellular compartments would provide even greater precision in manipulating the intricate pH landscape of the cell. As our understanding of the profound influence of protons in biology continues to grow, tools like the NPE-caged proton will undoubtedly remain at the forefront of discovery.
References
- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Abbruzzetti, S. et al. Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. J. Am. Chem. Soc.127, 8220–8228 (2005).
- Barth, A. & Corrie, J. E. T. Characterization of a new caged proton capable of inducing large pH jumps. Biophys. J.82, 2798–2804 (2002).
- Gurney, A. M. Flash photolysis of caged compounds. J. Exp. Biol.184, 1–23 (1993).
- McCray, J. A. & Trentham, D. R. Flash photolysis of caged compounds: new tools for cellular physiology. Annu. Rev. Biophys. Biophys. Chem.18, 239–270 (1989).
- Shembekar, N. et al. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Pharmaceuticals16, 10 (2023).
- Ellis-Davies, G. C. R. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Front. Chem.6, 209 (2018).
- Kaplan, J. H., Forbush, B. & Hoffman, J. F. Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry17, 1929–1935 (1978).
- Chi, L. et al. Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. J. Phys. Chem. B109, 10302–10308 (2005).
- De la Cruz, E. M. & Ostap, E. M. An Optogenetic Tool to Raise Intracellular pH in Single Cells and Drive Localized Membrane Dynamics. J. Am. Chem. Soc.143, 18451–18455 (2021).
- Barth, A., Corrie, J. E. T. & Trentham, D. R. Characterization of a new caged proton capable of inducing large pH jumps. Biophys. J.82, 2798-2804 (2002).
- Papageorgiou, G. & Corrie, J. E. T. Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helv. Chim. Acta85, 2044–2063 (2002).
- Olson, J. P. et al. Optically selective two-photon uncaging of glutamate at 900 nm. J. Am. Chem. Soc.135, 5946–5949 (2013).
- Higley, M. J. & Sabatini, B. L. Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. ACS Chem. Neurosci.4, 626–630 (2013).
- Grillo-Bosch, D. Measurement of Intracellular pH. in Cell-Based Assays 143–152 (Humana Press, 2018).
- Zari, A. G. et al. Development of a Chemogenetic Approach to Manipulate Intracellular pH. J. Am. Chem. Soc.145, 12347–12352 (2023).
- Wayment-Steele, H. K., Johnson, M. C. & Herschlag, D.
-
Jena Bioscience. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). Available from: [Link].
- Ellis-Davies, G. C. R. Optically Selective Two-photon Uncaging of Glutamate at 900 nm. ACS Chem. Neurosci.4, 626-630 (2013).
-
Wikipedia. Intracellular delivery. Available from: [Link].
-
Wikipedia. Quantum yield. Available from: [Link].
- Salierno, M. et al. Two-photon uncaging of neurochemicals using inorganic metal complexes. Chem. Commun.47, 8829–8831 (2011).
- Slanina, T. et al. Photochemical Quantum Yields and Efficiencies of the Photocages. J. Org. Chem.83, 3765–3775 (2018).
- Zhao, Y. et al. New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. J. Am. Chem. Soc.126, 4653–4663 (2004).
- Li, H. et al. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protoc.3, 101275 (2022).
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- 5. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Development of a Chemogenetic Approach to Manipulate Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
The aci-Nitro Bottleneck: A Technical Guide to NPE-Caged Compound Photolysis
Topic: The aci-Nitro Intermediate in NPE-Caged Compound Photolysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of time-resolved biochemistry, 1-(2-nitrophenyl)ethyl (NPE) caging groups are ubiquitous tools for the spatial and temporal control of bioactive molecules. However, the efficacy of NPE compounds is governed by a critical, often overlooked transient species: the aci-nitro intermediate .
This guide addresses the kinetic behavior of this intermediate, which frequently acts as the rate-determining step (RDS) in the uncaging process. Contrary to the assumption that photon absorption equals immediate release, the decay of the aci-nitro species can lag significantly (milliseconds to seconds) at physiological pH. Understanding and characterizing this intermediate is essential for designing valid time-resolved experiments.
Mechanistic Foundations: The Photochemical Pathway
The photolysis of NPE-caged compounds follows a Norrish Type II-like mechanism. Upon UV excitation, the molecule does not simply cleave; it undergoes an intramolecular rearrangement.
The Reaction Cascade
-
Excitation: Absorption of a photon (300–360 nm) excites the nitro group to a singlet state, which rapidly undergoes intersystem crossing to a triplet state (
). -
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming the aci-nitro intermediate (also known as nitronic acid).
-
The Bottleneck: This aci-nitro species is a ground-state transient. Its decay involves cyclization to an isoxazolone or direct rearrangement to release the leaving group (the bioactive payload) and the byproduct (2-nitrosoacetophenone).
Visualization of the Pathway
The following diagram illustrates the stepwise conversion and the critical branching point at the aci-nitro decay.
Figure 1: The photochemical pathway of NPE uncaging.[1][2] The red node highlights the aci-nitro intermediate as the kinetically distinct bottleneck.
Kinetic Characterization: The pH Dependency Trap
The most significant technical challenge with NPE compounds is the pH dependence of the aci-nitro decay rate.
The Protonation State
The aci-nitro intermediate exists in equilibrium between its protonated (neutral, nitronic acid) and deprotonated (anionic, nitronate) forms.
-
Protonated Form (
): Decays rapidly (microseconds). -
Deprotonated Form (
): Decays slowly (milliseconds to seconds).[3]
The pKa of the aci-nitro group in NPE compounds is typically between 3.7 and 5.0 .
Physiological Implications
At physiological pH (7.4), the equilibrium shifts heavily toward the anionic form (
Data Summary: Impact of pH on Uncaging Kinetics Values are approximate and dependent on the specific leaving group (e.g., ATP, Glutamate, Sulfate).
| Parameter | Acidic Conditions (pH 4.0) | Physiological Conditions (pH 7.[3][4]4) |
| Dominant Species | Protonated ( | Deprotonated Anion ( |
| Decay Rate ( | High ( | Low ( |
| Uncaging Half-Life | Microseconds ( | Milliseconds ( |
| Suitability | Fast kinetic studies | Steady-state / Slow modulation |
Critical Insight: If your biological event (e.g., channel opening) occurs in the microsecond range, NPE compounds at pH 7.4 may be too slow to resolve the kinetics. The release of the drug, not the biological response, becomes the rate-limiting step.
Experimental Protocol: Laser Flash Photolysis (LFP)
To validate the uncaging rate of your specific compound under your specific buffer conditions, you must perform Laser Flash Photolysis. This protocol detects the transient absorption of the aci-nitro species (typically
Required Instrumentation
-
Excitation Source: Nd:YAG laser (355 nm, 3rd harmonic) or Excimer laser (308 nm). Pulse width ~5-10 ns.[5]
-
Probe Source: Xenon arc lamp (pulsed or continuous) oriented perpendicular to the laser beam.
-
Detection: Monochromator set to 405 nm coupled to a PMT (Photomultiplier Tube) and high-bandwidth oscilloscope.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve NPE-caged compound to an optical density (OD) of ~0.3–0.5 at the excitation wavelength (355 nm).
-
Buffer Control: Use the exact buffer intended for biological experiments.
-
Degassing: Oxygen quenching is rarely an issue for the aci-nitro decay itself, but degassing prevents side-reactions of the triplet state.
-
-
Data Acquisition:
-
Fire the laser pulse (Pump).
-
Monitor the change in absorbance (
) at 405 nm (Probe). -
Observation: You will see an immediate rise in signal (formation of aci-nitro within laser pulse width), followed by an exponential decay.
-
-
Kinetic Analysis:
-
Fit the decay trace to a mono-exponential function:
. -
The rate constant
represents the rate of payload release.
-
LFP Workflow Diagram
Figure 2: Laser Flash Photolysis workflow for determining the uncaging rate constant.
Troubleshooting & Limitations: The Nitroso Byproduct
A major artifact in NPE photolysis is the generation of 2-nitrosoacetophenone .
Toxicity and Reactivity
The nitrosoketone byproduct is highly reactive toward thiol groups (cysteines) on proteins.
-
Risk: It can modify enzymes, receptors, or ion channels, leading to artifacts that mimic or mask the effect of the uncaged drug.
-
Example: In studies involving Ras proteins, the nitroso byproduct was found to react with the protein, creating a false kinetic signature.
Mitigation Strategy
-
Thiol Scavengers: Always include DTT (dithiothreitol) or glutathione (1–5 mM) in the bath solution. These agents rapidly reduce the nitroso group to a hydroxylamine, rendering it inert.
-
Control Experiments: Flash the buffer containing the caged compound without the biological target (if possible) or use a "dummy" caged compound that releases an inert payload to distinguish byproduct effects.
References
-
Wirz, J., et al. (2025). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate. ResearchGate.
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.
-
Corrie, J. E. T., et al. (2005). Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences.
-
Du, X., et al. (2001).[2] Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biopolymers.
-
University of Melbourne. Laser flash photolysis - Ultrafast and Microspectroscopy Laboratories.
Sources
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- 2. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
An In-depth Technical Guide to the Solubility and Storage of NPE-Caged-Proton
Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential physicochemical properties, handling protocols, and experimental considerations for 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton). As a potent tool for inducing rapid, light-mediated pH jumps, a thorough understanding of its solubility and storage is paramount for experimental success and reproducibility.
Core Principles of this compound
This compound is a photolabile compound designed to release a proton (H⁺) upon irradiation with ultraviolet (UV) light.[1][2][3] This "uncaging" process allows for the precise temporal and spatial control of acidification in a sample, making it an invaluable reagent for studying pH-sensitive biological processes.[4] The caging moiety, a 1-(2-nitrophenyl)ethyl group, renders the molecule biologically inert until it is cleaved by a pulse of light.[1] Upon photolysis, typically around 350-355 nm, the compound rapidly dissociates, releasing a proton and a sulfate ion, which can induce significant pH drops in the surrounding medium, down to pH 2.[5]
Key Chemical Properties
A firm grasp of the fundamental chemical properties of this compound is the foundation for its effective use.
| Property | Value | Source(s) |
| Molecular Weight | 269.21 g/mol | [2][5] |
| Molecular Formula | C₈H₈NNaO₆S | [5] |
| CAS Number | 1186195-63-0 | [2][5] |
| Appearance | Powder | [6] |
| Purity | ≥98% (typically analyzed by HPLC) | [5] |
| Synonyms | NPE-caged-sulfate, 1-(2-Nitrophenyl)ethyl sulfate sodium salt | [2][6] |
Solubility: The Gateway to Application
Proper dissolution is the first critical step in any experiment involving this compound. Its solubility characteristics dictate the choice of solvent and the maximum achievable stock concentration.
Quantitative Solubility Data
This compound exhibits excellent solubility in common laboratory solvents, facilitating the preparation of high-concentration stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| Water | 100 mM | 26.92 mg/mL | [5][6] |
| DMSO | 100 mM | 26.92 mg/mL | [5][6] |
Expert Insight: The high water solubility of this compound is a significant advantage, as it allows for direct dissolution in aqueous buffers, minimizing the need for organic co-solvents that could potentially interfere with biological systems. While DMSO is also an excellent solvent, it is crucial to consider its potential effects on the experimental model, especially in cell-based assays.
Protocol for Preparing a 100 mM Aqueous Stock Solution
This protocol ensures the complete and accurate preparation of a concentrated stock solution.
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and degradation.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 26.92 mg.
-
Dissolution: Add the appropriate volume of high-purity water (e.g., Milli-Q® or equivalent) to the vial.
-
Mixing: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolving the compound if necessary.[6]
-
Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Storage: Immediately protect the stock solution from light by wrapping the vial in aluminum foil or using an amber tube. Store at -20°C for long-term use.
Storage and Stability: Preserving Compound Integrity
The stability of this compound is contingent on proper storage conditions. Adherence to these guidelines is essential to prevent premature degradation and ensure experimental consistency.
Recommended Storage Conditions
| Condition | Solid Form | In Solution | Causality |
| Temperature | -20°C | -20°C | Minimizes thermal degradation and potential hydrolysis.[5] |
| Light | Protect from light | Protect from light | This compound is photolabile. Exposure to ambient light, especially UV sources, will cause premature uncaging and reduce the compound's efficacy.[1][7] |
| Atmosphere | Store desiccated | N/A (aqueous) | The solid compound is hygroscopic. Absorbed moisture can degrade the material over time.[6] |
Trustworthiness through Self-Validation: When beginning a new series of experiments, it is good practice to validate a newly prepared or long-stored stock solution. This can be done by photolyzing a small, buffered aliquot and measuring the resulting pH change with a calibrated pH meter. A consistent and expected pH drop provides confidence in the compound's activity.
The Photolysis Mechanism: A Controlled Proton Release
The utility of this compound lies in its light-triggered release of a proton. This process is initiated by the absorption of a photon, which sets off a rapid intramolecular chemical reaction.
Upon irradiation with UV light (350-355 nm), the 2-nitrobenzyl moiety absorbs energy, leading to the cleavage of the benzylic carbon-oxygen bond.[1] This reaction proceeds through a short-lived aci-nitro intermediate.[8] The ultimate products are a free proton (H⁺), a sulfate ion (SO₄²⁻), and a 2-nitrosoacetophenone byproduct. The release of the proton is the key event that causes the desired acidification of the solution.[8]
Caption: Photolysis workflow of this compound activation.
Experimental Protocol: Inducing a pH Jump
This workflow provides a validated methodology for using this compound to induce a controlled pH jump in a buffered solution.
-
Buffer Preparation: Prepare a weakly buffered solution appropriate for your experiment (e.g., 1-5 mM HEPES). The buffer capacity is critical; a lower buffer concentration will result in a larger pH drop for a given concentration of uncaged proton.
-
Sample Preparation: Add the this compound stock solution to the buffered sample to achieve the desired final concentration (e.g., 1-10 mM). Keep the sample in the dark.
-
Initial pH Measurement (Self-Validation): Before photolysis, carefully measure and record the starting pH of the sample using a calibrated micro-pH electrode. This provides the baseline for your experiment.
-
Control Group: Prepare an identical sample that will not be exposed to UV light. This control is essential to ensure that any observed effects are due to the pH jump and not other experimental variables.
-
Photolysis: Expose the sample to a UV light source with an appropriate wavelength (e.g., a 365 nm LED or a filtered lamp).[9] The duration and intensity of the light pulse will determine the percentage of the caged compound that is photolyzed and, consequently, the magnitude of the pH jump.[10]
-
Final pH Measurement (Self-Validation): Immediately after photolysis, measure and record the final pH of the sample. The difference between the initial and final pH confirms the successful uncaging of protons.
-
Data Analysis: Compare the results from the photolyzed sample to the control group to determine the specific effects of the rapid acidification.
Caption: A self-validating workflow for pH jump experiments.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
ChemistryViews. (2022). Photoactivation of Caged Nucleosides. [Link]
-
Tocris Bioscience. This compound (3512). [Link]
-
Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865-9875. [Link]
-
Gurney, A. M. Flash photolysis of caged compounds. [Link]
-
Klán, P., et al. (2000). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Journal of the American Chemical Society, 122(43), 10621-10632. [Link]
-
Kian-Jakub, K., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]
-
Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. [Link]
-
Adpressa, D. A., et al. (2022). Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. The Journal of Organic Chemistry, 87(21), 14336-14346. [Link]
-
BioCrick. This compound | CAS:1186195-63-0. [Link]
-
Mehrabi, P., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCr Journals. [Link]
-
ResearchGate. Uncaging of protons by light, combined with PCF. [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS:1186195-63-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of caged ATP and caged oligonucleotides [biosyn.com]
Methodological & Application
Application Note: Time-Resolved pH Jumps Using NPE-Caged Sulfate
Abstract & Principle of Operation
This guide details the protocol for inducing rapid, controlled acidification (pH jumps) in aqueous solution using 1-(2-nitrophenyl)ethyl sulfate , commonly referred to as "NPE-caged proton."[1] Unlike traditional rapid mixing (stopped-flow) which is limited by a dead time of ~1 ms, NPE-caged proton photolysis allows for sub-microsecond pH jumps, enabling the study of fast kinetic events such as protein folding intermediates, ion channel gating, and enzymatic proton transfer.
Mechanism of Action
Upon irradiation with near-UV light (300–360 nm), the NPE-sulfate undergoes a Norrish Type II photocleavage. This reaction generates a reactive aci-nitro intermediate which rapidly decays, releasing a free proton (
Key Kinetic Advantage: The proton release occurs with a rate constant of
Figure 1: Photolytic pathway of NPE-Sulfate. The rate-limiting step for acidification is the decay of the aci-nitro intermediate.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| NPE-Caged Proton | 1-(2-nitrophenyl)ethyl sulfate, sodium salt | Source of photolytic protons.[2][3] |
| Pyranine (HPTS) | 8-hydroxypyrene-1,3,6-trisulfonic acid | Fluorescent pH indicator (pKa ~7.4). |
| Buffer (Low Capacity) | HEPES or MOPS (1–5 mM) | Maintains initial pH without suppressing the jump. |
| Scavenger | Dithiothreitol (DTT) or Glutathione | Optional: Scavenges reactive nitroso byproducts. |
Optical Setup
-
Excitation Source: Nd:YAG Laser (355 nm, 3rd harmonic) or Xe Flash Lamp (filtered UV).
-
Requirement: Pulse width < 10 ns for kinetic resolution.
-
-
Detection: PMT or Photodiode coupled to a monochromator.
-
Wavelength: 450 nm (Pyranine absorbance isosbestic point) and 405 nm (pH sensitive region).
-
Protocol Phase 1: Calibration (The "Trustworthiness" Pillar)
Critical Insight: You cannot calculate the final pH solely based on the concentration of NPE-sulfate and laser energy due to variable quantum yields and inner-filter effects. You must construct a calibration curve using a dye.
Step-by-Step Calibration
-
Preparation: Prepare a series of buffers with known pH values ranging from 6.0 to 8.0 (0.2 pH unit increments).
-
Dye Baseline: Add Pyranine (50 µM final) to each buffer.
-
Static Measurement: Measure the Absorbance at 450 nm (base form) and 400 nm (acid form) for each pH standard.
-
Plotting: Construct a ratio plot (
) vs. pH.-
Self-Validation: The curve should fit the Henderson-Hasselbalch equation. If the fit
, prepare fresh buffers.
-
-
Flash Intensity Calibration:
-
Prepare a "Dummy Sample": 1 mM NPE-Sulfate + 50 µM Pyranine in 2 mM HEPES (pH 7.5).
-
Apply a single laser pulse.
-
Record the immediate change in Pyranine absorbance (
). -
Use the static calibration curve to convert
into . -
Result: This establishes the "Jump Magnitude per mJ of Laser Energy."
-
Protocol Phase 2: Experimental Execution
This protocol describes a pH jump experiment on a hypothetical protein sample.
Sample Preparation
-
Target Concentration: Protein (10–50 µM).
-
Caged Proton: 1–5 mM NPE-Sulfate.
-
Note: The cage concentration must be in excess to drive the pH jump, but not so high that it causes inner-filter effects (blocking the laser from penetrating the cuvette).
-
-
Buffer: 2 mM HEPES, pH 7.5.
-
Expertise Note: Do not use standard 50 mM buffers. High buffer capacity will absorb the released protons, resulting in a negligible pH change (
units).
-
The Flash Sequence
-
Dark Equilibration: Incubate the sample in the cuvette for 2 minutes to ensure thermal stability.
-
Pre-Flash Baseline: Record 100 ms of baseline signal.
-
Trigger: Fire the UV laser pulse (355 nm).
-
Acquisition: Record the signal for the desired time window (e.g., 1 µs to 1 s).
-
Signal 1: Protein conformational change (e.g., Tryptophan fluorescence or specific absorbance).
-
Signal 2: pH Indicator (Pyranine) absorbance (to verify the jump occurred and remained stable).
-
Data Analysis
Normalize the kinetic traces. The pH jump is effectively instantaneous relative to most protein motions. Fit the protein relaxation data to a sum of exponentials:
Figure 2: Experimental workflow ensuring simultaneous validation of pH jump and biological observation.
Critical Considerations & Troubleshooting
The Nitroso-Ketone Problem
The byproduct of NPE photolysis is 2-nitrosoacetophenone .
-
Risk: This compound is highly reactive toward cysteine (sulfhydryl) groups. It can modify your protein and create artifacts that mimic conformational changes.
-
Mitigation:
-
Flash-and-Discard: Do not reuse the sample volume. Flow cells are recommended.
-
Scavengers: Add DTT (1–2 mM) if your protein is cysteine-rich. Note that DTT reaction with the nitroso compound is relatively slow (seconds), so it protects the protein post-experiment but not necessarily during the microsecond window.
-
Buffering Capacity Paradox
-
Symptom: You flash the laser, but the pH indicator shows no change.
-
Cause: Your buffer is too strong.
-
Solution: Reduce buffer concentration to < 2 mM. The NPE-sulfate itself acts as the "acid source." The initial pH should be set by a trace amount of base.
Inner Filter Effect
-
Symptom: The reaction occurs only at the front face of the cuvette.
-
Cause: [NPE-Sulfate] > 5 mM absorbs all UV light before it crosses the path length.
-
Solution: Use a lower concentration of caged compound or a cuvette with a shorter path length (e.g., 2 mm width).
References
-
Barth, A., & Corrie, J. E. (2002).[3] Characterization of a new caged proton capable of inducing large pH jumps.[1][2][3] Biophysical Journal, 83(5), 2864–2871. Link
-
Abbruzzetti, S., et al. (2005).[3] Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9865–9870. Link
-
McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link
-
Gutman, M., et al. (1981). Time resolved pH changes in aqueous solution by picosecond laser photolysis. Journal of the American Chemical Society, 103, 3709-3713. Link
Sources
Advanced Application Note: NPE-Caged-Proton (NPE-Sulfate) in Neuroscience
High-Resolution Probing of Acid-Sensing Ion Channels and Synaptic pH Dynamics
Executive Summary
Rapid fluctuations in extracellular pH are critical signaling events in the nervous system, modulating synaptic transmission, triggering pain perception via Acid-Sensing Ion Channels (ASICs), and regulating NMDA receptor activity. Traditional perfusion systems, with exchange rates in the millisecond range, are often too slow to capture the activation kinetics of rapidly desensitizing channels like ASIC1a or to mimic the transient acidification of the synaptic cleft.
This guide details the application of NPE-caged-proton (specifically 1-(2-nitrophenyl)ethyl sulfate ), a photolabile probe that releases protons (
Mechanism of Action & Photochemistry
The "this compound" is chemically defined as 1-(2-nitrophenyl)ethyl sulfate .[1][3][4] Unlike caged glutamate or GABA, where the biological ligand is the primary payload, here the "payload" is the proton itself, generated alongside a sulfate ion.
2.1 Photolytic Pathway
Upon irradiation with near-UV light (350–360 nm), the NPE group undergoes an intramolecular redox reaction.
-
Excitation: The nitro group absorbs a photon, transitioning to an excited state.
-
Hydrogen Abstraction: An oxygen of the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.
-
Decay & Release: The aci-nitro intermediate decays (rate-limiting step,
ns at pH 7), cleaving the C-O bond to release the sulfate ion, a nitroso ketone byproduct, and a proton .
Key Advantage: The release rate (
Figure 1: Photolytic pathway of NPE-Caged Sulfate.[5] The rate-limiting step is the decay of the aci-nitro intermediate, yet it remains fast enough for most ion channel kinetics.
Application 1: Kinetic Analysis of Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated sodium channels involved in pain and mechanosensation. They desensitize in milliseconds, making standard fast-perfusion (exchange time ~10-100 ms) insufficient for resolving the true activation phase.
3.1 Experimental Logic
By equilibrating the cell in a buffered solution containing this compound and then flashing with UV light, the pH at the cell surface drops within microseconds. This "pH jump" activates ASICs synchronously, allowing the recording of the true macroscopic current rise time and peak amplitude without perfusion artifacts.
3.2 Protocol: Flash Photolysis Patch-Clamp
Reagents:
-
This compound (NPE-Sulfate): Stock 100 mM in water or DMSO.
-
Extracellular Buffer (EC): Low buffer capacity (e.g., 1 mM HEPES) to maximize pH jump magnitude.
-
Intracellular Solution: Standard K-Gluconate or Cs-Gluconate based.
Step-by-Step Workflow:
-
Preparation: Dilute this compound to working concentration (typically 1–5 mM) in the low-buffer EC solution. Adjust starting pH to 7.4.
-
Patching: Establish Whole-Cell configuration on ASIC-expressing cells (e.g., HEK293 or DRG neurons).
-
Loading: Perfuse the local area with the NPE-containing solution. Note: Keep ambient light low to prevent pre-photolysis.
-
Flash: Trigger a UV pulse (xenon flash lamp or 355 nm laser/LED).
-
Duration: 1–5 ms (LED) or ~10 ns (Laser).
-
Energy: Calibrate to achieve desired
pH (see Section 5).
-
-
Recording: Acquire current in Voltage Clamp mode (holding -60 to -70 mV).
-
Wash: Immediately wash with standard high-buffer EC solution to remove the nitroso byproduct and restore pH.
Application 2: Probing Proton Modulation of NMDA Receptors
NMDA receptors are tonically inhibited by physiological proton concentrations. Relieving this inhibition or enhancing it via rapid pH jumps can reveal allosteric regulation sites.
Experimental Setup:
-
Goal: Determine the kinetics of proton unbinding/binding from the NMDA receptor NR1 subunit.
-
Method:
-
Insight: This measures the coupling between the proton sensor and the channel gate, which is impossible with slow perfusion.
Technical Protocol: Calibration and Optimization
5.1 Calibrating the pH Jump
The magnitude of the pH jump (
Calibration Protocol:
-
Prepare a cell-free patch pipette or a small droplet containing the this compound solution + 50 µM HPTS (Pyranine) , a ratiometric pH indicator dye.
-
Place under the microscope and focus the UV spot.
-
Monitor HPTS fluorescence (Ex 450/405 nm, Em 510 nm).
-
Apply UV flashes of increasing duration/intensity.
-
Convert fluorescence ratios to pH using a standard curve.
-
Target: Aim for a jump from pH 7.4
pH 6.0–5.0 for ASIC activation.
5.2 Experimental Rig Setup
The integration of optical and electrical systems is crucial.
Figure 2: Integrated rig for flash photolysis and electrophysiology. The TTL synchronizer ensures the UV flash aligns perfectly with the recording sweep.
Data Summary & Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Chemical Name | 1-(2-nitrophenyl)ethyl sulfate | Sodium salt is most common. |
| Molecular Weight | ~269.2 Da | Small molecule, diffuses rapidly. |
| Solubility | >100 mM (Water) | Highly soluble; no DMSO required (avoids solvent effects). |
| Photolysis Peak | 350 – 355 nm | Compatible with standard UV lasers and Xenon lamps. |
| Quantum Yield ( | ~0.65 | High efficiency; requires less UV power than caged-glutamate. |
| Proton Release Rate | Sub-microsecond release. | |
| Byproduct | 2-nitrosoacetophenone | Toxic/Reactive. Can react with thiols. |
Troubleshooting & Controls (Self-Validating Systems)
To ensure scientific integrity, every experiment must include controls for the "Dark" state and the "Byproduct" effect.
Table 2: Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| No current response upon flash | High buffer capacity | Reduce HEPES/buffer in EC solution to < 1 mM. |
| Cell death/instability after flash | Nitroso toxicity | Add 1–2 mM DTT or Glutathione to the EC solution to scavenge the nitroso byproduct. |
| Slow activation kinetics | Inner Filter Effect | The caged compound absorbs too much light at the surface. Reduce concentration to < 2 mM or focus light tighter. |
| Baseline drift before flash | Hydrolysis / Dark activity | Check solution pH; NPE-sulfate is stable, but ensure stock is stored at -20°C and protected from ambient light. |
| Response in "empty" cells | Endogenous proton channels | Use specific blockers (e.g., Amiloride for ASICs) to confirm current identity. |
References
-
Barth, A., & Corrie, J. E. (2002).[6] Characterization of a new caged proton capable of inducing large pH jumps.[1][6] Biophysical Journal, 83(5), 2864–2871.[6] Link
- Foundational paper characterizing NPE-sulf
-
Abbruzzetti, S., et al. (2005). Kinetics of proton release after flash photolysis of 1-(2-Nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9865–9872. Link
- Detailed physical chemistry of the release mechanism and r
-
Rook, M. L., et al. (2020/2023). Photomodulation of the ASIC1a acidic pocket destabilizes the open state. The Journal of General Physiology / PMCID. Link
- Recent application of UV photolysis to study ASIC structural dynamics.
-
Tocris Bioscience / Bio-Techne. (n.d.). This compound Product Datasheet (Catalog # 3512). Link
- Commercial source specifications and handling d
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new caged proton capable of inducing large pH jumps - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Probing Enzyme Dynamics with Unprecedented Temporal Resolution Using NPE-Caged-Proton for Rapid Acidification
Introduction: Overcoming the Diffusion Limit in pH-Dependent Enzyme Kinetics
The catalytic activity of many enzymes is exquisitely sensitive to pH, a consequence of the ionizable residues within their active sites that are critical for substrate binding and catalysis.[1][2] Characterizing the pH-dependence of enzyme kinetics is therefore fundamental to elucidating catalytic mechanisms and understanding their physiological regulation.[3][4] However, conventional methods for studying pH effects, such as stopped-flow mixing, are often limited by the rate of diffusion (typically on the millisecond timescale). This temporal barrier can obscure the observation of rapid, pH-induced conformational changes or the kinetics of enzymes with very fast turnover rates.
To circumvent this limitation, researchers can employ "caged" compounds—photolabile molecules that release a bioactive substance upon exposure to a brief pulse of light.[5][6] This application note provides a detailed guide for utilizing NPE-caged-proton, a 1-(2-nitrophenyl)ethyl-caged proton, to induce a rapid and precise pH drop (acidification) to study the pre-steady-state kinetics of pH-sensitive enzymes. Upon photolysis with near-UV light (typically 350-355 nm), this compound rapidly releases a proton and a sulfate ion, enabling the initiation of enzymatic reactions on a microsecond to nanosecond timescale, far exceeding the capabilities of mechanical mixing techniques.[7]
This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the intricate relationship between pH and enzyme function with high temporal resolution. We will delve into the underlying principles, provide detailed experimental protocols, and offer guidance on data analysis and troubleshooting.
Principle of Action: The Photochemistry of this compound
This compound is a chemically inert precursor that becomes a potent acid source upon photolysis. The caging group, 1-(2-nitrophenyl)ethyl, absorbs a photon of near-UV light, leading to an intramolecular rearrangement and subsequent cleavage of the bond holding the proton.[6] This process is remarkably fast and efficient, resulting in a rapid increase in the proton concentration and a concomitant drop in the solution's pH.[7]
The photolysis reaction can be summarized as follows:
1-(2-nitrophenyl)ethyl sulfate + hν (UV light) → 2-nitrosoacetophenone + H⁺ + SO₄²⁻
The key advantages of using this compound include:
-
Rapid Proton Release: The release of protons occurs on the nanosecond timescale, allowing for the study of very fast enzymatic processes.[7]
-
Precise pH Control: The magnitude of the pH jump can be precisely controlled by adjusting the concentration of this compound and the intensity of the light flash.
-
Versatility: This technique can be applied to a wide range of enzymes whose activity is modulated by acidic conditions.
Below is a diagram illustrating the photolysis of this compound and the subsequent initiation of an enzymatic reaction.
Caption: Photolysis of this compound to initiate enzymatic activity.
Materials and Reagents
This section provides a comprehensive list of materials and reagents required for a typical enzyme kinetics experiment using this compound.
| Category | Item | Supplier Examples | Notes |
| Caged Compound | This compound (Sodium Salt) | Tocris Bioscience, R&D Systems, MedChemExpress | Store at -20°C, protected from light. |
| Enzyme & Substrate | Purified enzyme of interest | Varies based on research | Ensure high purity and known concentration. |
| Substrate for the enzyme | Varies based on research | ||
| Buffers & Reagents | pH buffer (e.g., HEPES, MES, Tris) | Sigma-Aldrich, Thermo Fisher Scientific | Choose a buffer with a pKa outside the pH range of the experiment to minimize buffering of the pH jump. |
| pH indicator dye (e.g., phenol red, bromocresol purple) | Sigma-Aldrich, Thermo Fisher Scientific | For calibration of the pH jump. | |
| Scavengers for photolysis byproducts (e.g., dithiothreitol (DTT), glutathione) | Sigma-Aldrich, Thermo Fisher Scientific | To mitigate potential side reactions from the nitroso byproduct. | |
| Deionized water (≥18 MΩ·cm) | |||
| Instrumentation | Laser flash photolysis system | Edinburgh Instruments, Applied Photophysics | With a pulsed laser (e.g., Nd:YAG) capable of delivering a 355 nm pulse.[8] |
| Spectrophotometer or fluorometer with rapid detection capabilities | Agilent, Horiba, Shimadzu | For monitoring the reaction progress. | |
| Quartz cuvettes (1 cm path length) | Hellma, Starna | ||
| pH meter | Mettler Toledo, Thermo Fisher Scientific | For initial pH adjustments. |
Experimental Protocols
The following protocols provide a step-by-step guide for performing a rapid acidification enzyme kinetics experiment.
Protocol 1: Preparation of Stock Solutions
-
This compound Stock (e.g., 100 mM): Dissolve the appropriate amount of this compound in deionized water. Store in small aliquots at -20°C, protected from light.
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in a suitable buffer. Determine the precise concentration using a standard protein assay.
-
Substrate Stock: Prepare a concentrated stock solution of the substrate in deionized water or a suitable buffer.
-
Buffer Stock (e.g., 1 M): Prepare a stock solution of the chosen buffer and adjust the pH to the desired initial value.
-
pH Indicator Stock (e.g., 1 mM): Dissolve the pH indicator dye in deionized water.
Protocol 2: Calibration of the pH Jump
Before studying the enzyme, it is crucial to calibrate the magnitude of the pH jump generated by the photolysis of this compound under your experimental conditions.
-
Prepare a series of solutions in your chosen buffer containing a fixed concentration of the pH indicator and varying concentrations of this compound.
-
Place the solution in a quartz cuvette in the flash photolysis apparatus.
-
Record the absorbance spectrum of the pH indicator before the flash.
-
Deliver a single laser pulse of a defined energy.
-
Immediately after the flash, record the absorbance spectrum of the pH indicator again.
-
The change in absorbance at the indicator's λmax corresponds to the change in pH.
-
Create a calibration curve by plotting the change in pH (ΔpH) against the concentration of this compound. This will allow you to determine the concentration of this compound needed to achieve a specific pH jump.
Protocol 3: Enzyme Kinetics Measurement
The following workflow outlines the steps for a typical enzyme kinetics experiment initiated by a laser-induced pH jump.
Caption: Experimental workflow for pH-jump enzyme kinetics.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the enzyme, substrate, buffer, and the predetermined concentration of this compound. The initial pH should be one at which the enzyme is relatively inactive.
-
Equilibration: Transfer the reaction mixture to a quartz cuvette and place it in the temperature-controlled sample holder of the flash photolysis system. Allow the sample to equilibrate to the desired temperature.
-
Pre-Flash Measurement: Record a baseline signal (absorbance or fluorescence) for a short period before the laser flash.
-
Initiate the Reaction: Trigger the laser to deliver a single pulse of light to the sample. This will photolyze the this compound, causing a rapid drop in pH and initiating the enzymatic reaction.
-
Data Acquisition: Immediately following the flash, record the change in the spectroscopic signal over time. The time resolution of the data acquisition should be appropriate for the timescale of the enzymatic reaction being studied.
-
Control Experiments: It is essential to perform control experiments to ensure that the observed signal change is due to the enzymatic reaction and not an artifact of the experimental setup.
-
No Enzyme Control: Repeat the experiment without the enzyme to ensure that the substrate is stable at the lower pH and does not react non-enzymatically.
-
No Substrate Control: Repeat the experiment without the substrate to observe any pH-induced changes in the enzyme's spectroscopic properties.
-
No this compound Control: Repeat the experiment with the enzyme and substrate but without this compound. Flash the sample to ensure that the laser pulse itself does not cause a signal change.
-
Data Analysis and Interpretation
The data obtained from a pH-jump experiment is a kinetic trace showing the change in signal (e.g., absorbance of a product) as a function of time.
-
Initial Rate Calculation: The initial rate of the reaction is determined by fitting the initial, linear portion of the kinetic trace to a straight line.[9][10] The slope of this line represents the initial velocity (v₀) of the reaction.
-
Kinetic Parameter Determination: By performing a series of experiments at different substrate concentrations, you can generate a dataset of initial rates. This data can then be fit to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and KM (Michaelis constant) at the final, lower pH.[9][11]
v₀ = (Vmax * [S]) / (KM + [S])
where:
-
v₀ is the initial velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration
-
KM is the Michaelis constant
-
The table below presents a hypothetical dataset and the resulting kinetic parameters.
| [Substrate] (µM) | Initial Rate (µM/s) |
| 10 | 0.52 |
| 20 | 0.91 |
| 50 | 1.75 |
| 100 | 2.63 |
| 200 | 3.57 |
| Kinetic Parameter | Value |
| Vmax | 5.0 µM/s |
| KM | 80 µM |
Troubleshooting
This section addresses common issues that may arise during pH-jump experiments and provides potential solutions.
| Problem | Potential Cause(s) | Solution(s) |
| No or small pH jump | - Insufficient laser power. - Degradation of this compound stock. - High buffer concentration. | - Increase laser energy. - Prepare fresh this compound stock. - Use a lower concentration of a buffer with a pKa far from the experimental pH range. |
| Artifactual signal after flash | - Photolysis byproducts are interfering. - The laser flash is causing a direct photochemical effect on the enzyme or substrate. | - Add a scavenger like DTT or glutathione to the reaction mixture. - Perform control experiments without this compound to assess the effect of the laser flash alone. |
| Non-linear initial rates | - Substrate depletion is occurring rapidly. - The enzyme is unstable at the final pH. | - Analyze a shorter time window after the flash. - Reduce the enzyme concentration. - Perform control experiments to assess enzyme stability at the final pH. |
| High noise-to-signal ratio | - Low concentration of product being formed. - Detector sensitivity is too low. | - Increase the enzyme concentration. - Use a more sensitive detection method (e.g., fluorescence instead of absorbance). - Average multiple kinetic traces. |
Conclusion
The use of this compound for rapid acidification provides a powerful tool for investigating the pre-steady-state kinetics of pH-sensitive enzymes.[12] By overcoming the limitations of conventional mixing techniques, this method allows for the direct observation of rapid, pH-induced events in enzyme catalysis. The detailed protocols and guidelines presented in this application note are intended to equip researchers with the knowledge and tools necessary to successfully implement this advanced kinetic technique in their studies of enzyme mechanisms and dynamics.
References
-
Dr. Oracle. (2025, October 5). What is the mechanism of action for Proton Pump Inhibitors (PPIs)? Retrieved from [Link]
-
Gurney, A. M., & Lester, H. A. (1987). Flash photolysis of caged compounds: new tools for cellular physiology. Physiological reviews, 67(2), 583–617. Retrieved from [Link]
-
Jena Bioscience. (n.d.). NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). Retrieved from [Link]
-
The University of Melbourne. (n.d.). Laser flash photolysis. Ultrafast and Microspectroscopy Laboratories. Retrieved from [Link]
-
Gurney, A. M. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Retrieved from [Link]
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619–628. Retrieved from [Link]
-
Wikipedia. (2024, January 21). Enzyme kinetics. Retrieved from [Link]
-
Laimgruber, S., Schachenmayr, H., Giammona, D. A., & Zinth, W. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. The Journal of Physical Chemistry B, 109(38), 18198–18203. Retrieved from [Link]
-
Alberty, R. A. (2007). Effects of pH in rapid-equilibrium enzyme kinetics. The Journal of physical chemistry. B, 111(50), 14064–14068. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for the laser flash photolysis. Retrieved from [Link]
- Bisswanger, H. (2017).
-
Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]
-
Alberty, R. A. (2007). Effects of pH in Rapid-Equilibrium Enzyme Kinetics. The Journal of Physical Chemistry B, 111(50), 14064-14068. Retrieved from [Link]
-
MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics. YouTube. Retrieved from [Link]
-
L-A. Tziveleka, et al. (2021). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]
-
Roche, V. F. (2005). The Chemically Elegant Proton Pump Inhibitors. American journal of pharmaceutical education, 69(5), 101. Retrieved from [Link]
-
Oak National Academy. (n.d.). The effect of pH on the rate of an enzyme reaction: data analysis. Retrieved from [Link]
-
Lawrence, D. S. (2005). Light-Mediated Liberation of Enzymatic Activity: “Small Molecule” Caged Protein Equivalents. Current opinion in chemical biology, 9(6), 570–575. Retrieved from [Link]
-
Crounse, J. D., & Wennberg, P. O. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A, 125(31), 6845–6854. Retrieved from [Link]
-
BioNinja. (n.d.). Enzyme Kinetics. Retrieved from [Link]
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- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Probing Acid-Sensitive Ion Channel Dynamics with NPE-Caged-Protons
Introduction: The Challenge of Studying Rapid Proton-Gated Events
Acid-sensitive ion channels (ASICs) are a critical class of neuronal ion channels that are gated by extracellular protons.[1][2] These channels play pivotal roles in a wide range of physiological and pathological processes, including synaptic plasticity, pain perception, and ischemic brain injury.[1] A defining characteristic of ASICs is their rapid activation and desensitization kinetics, often occurring on a millisecond timescale.[3] This speed presents a significant technical challenge for researchers. Traditional methods for inducing a pH change, such as rapid perfusion systems, are often limited by the speed of solution exchange, which can obscure the true kinetics of the channel.[4][5]
To overcome this limitation, photolabile "caged" compounds offer a powerful alternative.[6][7] These are inert molecules that, upon illumination with a specific wavelength of light, undergo rapid photolysis to release a biologically active molecule.[6][7] This application note details the use of 1-(2-nitrophenyl)ethyl caged proton (NPE-caged-proton), a tool that provides unparalleled spatiotemporal control of proton concentration, enabling precise investigation of ASIC function.[8]
Principle of the Technique: Light-Speed Acidity Control
This compound is a photolabile precursor that sequesters a proton.[8] The compound itself is biologically inert in its caged form. However, upon exposure to a brief pulse of ultraviolet (UV) light (optimally ~350-355 nm), it undergoes an irreversible chemical reaction. This photolysis event cleaves the bond holding the proton, releasing it into the immediate microenvironment along with a sulfate ion and an inert nitroso-ketone byproduct. This rapid "uncaging" generates a near-instantaneous drop in pH (a "pH jump"), allowing researchers to activate ASICs on a timescale that matches their physiological activation speed.
Figure 1. Mechanism of this compound photolysis.
Advantages Over Conventional Methods
The primary advantage of using this compound is the temporal and spatial resolution it affords.
-
Temporal Precision: The release of protons occurs within microseconds of the light flash, a speed far exceeding that of any mechanical perfusion system. This allows for the accurate measurement of the activation and desensitization kinetics of even the fastest ASIC subtypes.[9]
-
Spatial Control: The UV light can be precisely focused on a specific cellular or subcellular region of interest. This is invaluable for studying the spatial distribution of ASICs on a neuron or for activating channels in a specific synaptic cleft, mimicking physiological conditions.
-
Minimal Mechanical Disturbance: Unlike perfusion systems that can cause mechanical stress on cells, photolysis is a non-invasive activation method, ensuring that the recorded channel activity is not an artifact of physical perturbation.[10]
Experimental Workflow and Protocols
A typical experiment involves combining whole-cell patch-clamp electrophysiology with flash photolysis to record ASIC-mediated currents.[10]
Figure 2. General experimental workflow for investigating ASICs.
Protocol 1: Reagent Preparation
A. This compound Stock Solution (e.g., 100 mM)
-
Causality: A concentrated, aqueous stock solution is prepared first to facilitate accurate dilution into the final experimental buffer. Working with solids for each experiment is imprecise and time-consuming.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound.
-
Dissolve in high-purity water to the desired final concentration (e.g., 100 mM). Gentle vortexing may be required.
-
Aliquot the stock solution into small, single-use volumes.
-
Critical Step: Store aliquots at -20°C and protect from light at all times.[11] NPE-caged compounds are light-sensitive and can degrade with repeated freeze-thaw cycles.[11]
B. Extracellular Recording Solution (Final Working Concentration)
-
Causality: The final concentration of the caged compound is a balance. It must be high enough to produce the desired pH drop upon photolysis but low enough to avoid significant off-target effects or light absorption issues. A typical starting range is 1-10 mM.
-
Prepare your standard buffered extracellular solution (e.g., HEPES-based saline) with a physiological pH (e.g., pH 7.4).
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution into the extracellular recording solution to achieve the final working concentration.
-
Verify and, if necessary, readjust the pH of the final solution to 7.4. The addition of the caged compound can slightly alter the initial pH.
-
Keep the final solution on ice and shielded from light until use.
Protocol 2: Electrophysiology and Photolysis
A. Cell Preparation and Recording
-
Prepare your cells (e.g., cultured neurons or heterologous expression systems) on coverslips suitable for microscopy.
-
Establish a stable whole-cell patch-clamp recording from a target cell. Use standard intracellular and extracellular solutions.
-
Hold the cell in voltage-clamp mode at a negative potential (e.g., -60 mV) to provide a driving force for the influx of cations through ASICs.
B. Application and Uncaging
-
Causality: A stable baseline current must be established before photolysis to ensure that any observed current is due to the uncaging event and not channel activity from the initial solution change.
-
Begin perfusing the recording chamber with the extracellular solution containing the this compound. Allow the solution to fully exchange and the baseline current to stabilize.
-
Position the UV light source (e.g., the objective of a flash lamp or a focused laser spot) over the cell or the specific region of interest.
-
Deliver a brief, intense flash of UV light (e.g., 1-10 ms duration). The duration and intensity will need to be optimized based on your light source, caged compound concentration, and desired pH change.
-
Simultaneously record the resulting transmembrane current. Activation of ASICs will produce a characteristic transient inward current.
C. Controls and Validation
-
Trustworthiness: A self-validating protocol requires rigorous controls.
-
Control 1 (No Caged Compound): Deliver a UV flash to a cell in the standard extracellular solution (without this compound). This is crucial to confirm that the light flash itself does not induce a current artifact.
-
Control 2 (No Light Flash): Perfuse the cell with the this compound solution but do not deliver a light flash. This confirms that the caged compound is inactive and does not gate the channels before photolysis.
-
Control 3 (Byproduct Effects): If possible, perfuse the cell with a solution containing the expected concentration of the photolysis byproducts to ensure they do not have off-target effects on the channels of interest.
Data Presentation and Interpretation
The primary data obtained is an electrical current trace showing rapid activation followed by a slower desensitization phase. From this trace, key kinetic parameters can be extracted.
| Parameter | Description | Typical Range for ASICs |
| Activation Time (10-90% rise time) | The time taken for the current to rise from 10% to 90% of its peak amplitude. | 1 - 10 ms |
| Desensitization Time Constant (τ) | The rate at which the channel closes in the continued presence of the agonist (protons). Often fit with a single or double exponential decay function. | 100 ms - several seconds |
| Peak Current Amplitude (Ipeak) | The maximum current achieved, reflecting the number of open channels and the electrochemical driving force. | Varies with expression level |
| pH50 of Activation | The pH at which the channel shows a half-maximal response. Determined by plotting Ipeak against the estimated pH achieved by flashes of varying intensity. | 6.0 - 6.9 |
Table 1: Key parameters for characterizing ASIC kinetics using this compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Small Current Response | 1. Insufficient light intensity/duration.2. Caged-proton concentration too low.3. Degraded caged-proton stock.4. Low/no ASIC expression in the cell. | 1. Increase flash duration/intensity. Check lamp age.2. Increase the working concentration of this compound.3. Use a fresh aliquot of stock solution.4. Confirm channel expression via immunocytochemistry or by using a positive control cell line. |
| Large, Non-specific Artifact | 1. Photoelectric effect from the electrode.2. UV light directly affecting other cellular components. | 1. Ensure the electrode is shielded from the light path.2. Use appropriate optical filters to narrow the UV spectrum. Perform light-only controls to characterize the artifact. |
| High Baseline Noise | 1. Poor gigaohm seal in the patch-clamp recording.2. Electrical noise from the flash lamp power supply. | 1. Re-patch the cell to achieve a better seal (>1 GΩ).2. Ensure proper grounding of the electrophysiology rig and light source. |
Table 2: Common troubleshooting guide.
Conclusion
The use of this compound provides an elegant and powerful method for investigating the rapid kinetics of acid-sensitive ion channels. By overcoming the limitations of traditional solution exchange systems, this photolysis-based technique allows for a more accurate and physiologically relevant characterization of channel function. The high degree of temporal and spatial control makes it an indispensable tool for researchers in neuroscience, pharmacology, and drug development who seek to understand the precise mechanisms of proton-gated channel activity.
References
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Guenther, S., et al. (2018). Acid-sensing ion channel blocker diminazene facilitates proton-induced excitation of afferent nerves in a similar manner that Na+/H+ exchanger blockers do. Frontiers in Molecular Neuroscience. Retrieved from [Link]
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Bio-Techne. (n.d.). This compound (3512). Tocris Bioscience. Retrieved from [Link]
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Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]
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Aponte, J. M., et al. (2012). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience. Retrieved from [Link]
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Holzer, P. (2009). Acid-sensitive ion channels and receptors. Handbook of Experimental Pharmacology. Retrieved from [Link]
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Gurney, A. M. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Retrieved from [Link]
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Corrie, J. E., & Trentham, D. R. (1998). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences. Retrieved from [Link]
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Holzer, P. (2009). Acid-sensitive ion channels and receptors. PMC. Retrieved from [Link]
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Chiaco, J. A., et al. (2021). Acid-Sensing Ion Channels and Mechanosensation. MDPI. Retrieved from [Link]
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Jena Bioscience. (n.d.). NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). Jena Bioscience. Retrieved from [Link]
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Bladumor, H. S., et al. (2023). CT perfusion in stroke: Comparing conventional and RAPID automated software. PubMed. Retrieved from [Link]
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protocols.io. (2022). Ex Vivo Electrophysiology V.1. protocols.io. Retrieved from [Link]
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Uysal, E., et al. (2015). Effectiveness of CT Computed Tomography Perfusion in Diagnostics of Acute Ischemic Stroke. PMC. Retrieved from [Link]
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Li, W. G., et al. (2017). Deactivation kinetics of acid-sensing ion channel 1a are strongly pH-sensitive. PNAS. Retrieved from [Link]
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Bourgeois, D., et al. (2007). Cryophotolysis of caged compounds: a technique for trapping intermediate states in protein crystals. PubMed. Retrieved from [Link]
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Fasolato, C., & Pozzan, T. (1993). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology. Retrieved from [Link]
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Abdel-Dayem, H. M., et al. (1989). Changes in cerebral perfusion after acute head injury: comparison of CT with Tc-99m HM-PAO SPECT. PubMed. Retrieved from [Link]
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Yoder, N., & Gouaux, E. (2018). Gating mechanisms of acid-sensing ion channels. SciSpace. Retrieved from [Link]
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Sramek, M., et al. (2024). Effectiveness of computed tomography perfusion imaging in stroke management. Frontiers in Neurology. Retrieved from [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. Retrieved from [Link]
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Wemmie, J. A., et al. (2013). Acid-sensing ion channels: structure, function, pharmacology, and clinical significance. Pharmacological Reviews. Retrieved from [Link]
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Idris, Z., et al. (2014). Cerebral CT angiography and CT perfusion in acute stroke detection: a systematic review of diagnostic value. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Acid-sensing ion channel. Wikipedia. Retrieved from [Link]
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Application Note: Spatiotemporal Control of Intracellular pH in Live-Cell Imaging Using NPE-Caged Protons
Introduction: The Critical Role of Intracellular pH and the Challenge of its Dynamic Control
Intracellular pH (pHi) is a tightly regulated physiological parameter fundamental to a vast array of cellular processes, including enzyme activity, protein conformation, ion transport, cell proliferation, and apoptosis.[1][2] The cytosol of mammalian cells is typically maintained within a narrow range of pH 7.0-7.4, while organelles exhibit distinct pH environments, such as the acidic lumen of lysosomes (pH ~4.5-6.0).[2][3][4] Dysregulation of pHi has been implicated in numerous pathological conditions, including cancer and neurodegenerative diseases.[5][6]
Studying the cellular consequences of transient and localized pH changes has been historically challenging. Traditional methods for altering pHi, such as weak acid loading, often lack spatial and temporal precision. The advent of "caged" compounds, which are biologically inert molecules that can be activated by light to release an active species, offers a powerful solution to this problem.[7] This application note provides a detailed guide for researchers on utilizing 1-(2-nitrophenyl)ethyl-caged-proton (NPE-caged-proton) to induce rapid, controlled intracellular acidification for live-cell imaging studies.
This compound is a photolabile molecule that, upon photolysis with UV light (typically around 350-355 nm), releases a proton and a sulfate ion, leading to a rapid decrease in the local pH.[8] This technique, when coupled with fluorescent pH indicators, allows for the precise investigation of cellular responses to defined "pH jumps."
Principle of the Method: Light-Induced Proton Release
The core of this technique lies in the photochemical properties of the o-nitrobenzyl caging group.[9] The NPE moiety renders the proton source inactive until it is irradiated with a specific wavelength of light. Upon absorption of a photon, the NPE group undergoes a photochemical reaction, breaking the bond and releasing a proton into the intracellular environment.[10] This process is rapid, occurring on a millisecond to second timescale, enabling researchers to mimic transient physiological or pathological acidification events.
To monitor the resulting change in pHi, a fluorescent pH indicator is co-loaded into the cells. The fluorescence properties (intensity or emission/excitation wavelength) of these indicators are pH-dependent, providing a real-time readout of the intracellular pH. A common and well-characterized pH indicator for the physiological range is 2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-carboxyfluorescein (BCECF), which is often introduced as its membrane-permeant acetoxymethyl (AM) ester.[3][11]
Figure 1. Experimental workflow for controlled intracellular acidification.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Supplier Example |
| This compound | High purity (>95%) | R&D Systems, MedChemExpress |
| BCECF-AM | Special packaging | Thermo Fisher Scientific |
| Pluronic F-127 | 20% solution in DMSO | Thermo Fisher Scientific |
| Nigericin | ≥98% (HPLC) | Sigma-Aldrich |
| Cell Culture Medium | As required for cell line | Gibco, Corning |
| Live-Cell Imaging Buffer | e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Varies |
| High-NA Objective | ≥1.2 NA water or oil immersion | Olympus, Nikon, Zeiss |
| UV Laser/Lamp | 350-360 nm wavelength | Coherent, Andor |
| Confocal/Epifluorescence Microscope | With environmental control (37°C, 5% CO2) | Olympus, Nikon, Zeiss |
Detailed Experimental Protocol
This protocol is optimized for adherent mammalian cells grown on glass-bottom dishes suitable for high-resolution microscopy.
Part 1: Cell Preparation and Dye Loading
-
Cell Seeding: Seed cells on 35 mm glass-bottom imaging dishes to achieve 60-80% confluency on the day of the experiment. This density ensures a sufficient number of healthy, single cells for imaging while avoiding overgrowth artifacts.
-
Prepare Loading Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO. Store in small aliquots at -20°C, protected from light.
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working loading solution in your live-cell imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). The final concentrations will need to be optimized for your cell type, but a good starting point is 5-10 µM this compound and 1-5 µM BCECF-AM .
-
To aid in the solubilization of the AM ester, first mix the BCECF-AM with an equal volume of 20% Pluronic F-127 before diluting into the final buffer volume.
-
-
Cell Loading:
-
Wash the cells twice with pre-warmed (37°C) imaging buffer.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C. The incubation time is critical: too short, and the signal will be weak; too long, and compartmentalization of the dye in organelles can occur.
-
Wash the cells three times with pre-warmed imaging buffer to remove extracellular dye and caged compound.
-
Add fresh, pre-warmed imaging buffer and allow the cells to rest for at least 30 minutes at 37°C. This allows for the complete de-esterification of the BCECF-AM by intracellular esterases, trapping the fluorescent indicator inside the cells.[7]
-
Part 2: Imaging and Photolysis
-
Microscope Setup:
-
Mount the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Bring the cells into focus using a high numerical aperture objective.
-
-
BCECF Imaging Parameters:
-
BCECF is a ratiometric dye. Excite the dye sequentially at ~490 nm (pH-sensitive wavelength) and ~440 nm (isosbestic point).[3]
-
Collect the emission at ~535 nm.
-
Adjust laser power and detector gain to achieve a good signal-to-noise ratio without causing phototoxicity or significant photobleaching.
-
-
Baseline Recording:
-
Acquire a time-lapse series of ratiometric images (e.g., one image pair every 15-30 seconds) for 2-5 minutes to establish a stable baseline of intracellular pH.
-
-
Photolysis of this compound:
-
Define a region of interest (ROI) for photolysis. This can be the entire field of view or a specific subcellular region.
-
Deliver a pulse of UV light (350-360 nm) to the ROI. The duration and intensity of the UV pulse will determine the amount of proton release and thus the magnitude of the pH drop. This step requires careful calibration. Start with a short pulse (e.g., 100-500 ms) and increase as needed.
-
-
Post-Photolysis Imaging:
Part 3: Data Analysis and Calibration
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity from the 490 nm excitation to the 440 nm excitation (F490/F440) for your ROIs.
-
Background Subtraction: Subtract the background fluorescence from a cell-free region in each channel before calculating the ratio.
-
pH Calibration (Nigericin/High K+ Method):
-
To convert the fluorescence ratios to absolute pH values, a calibration curve must be generated at the end of each experiment.
-
Prepare a series of high K+ calibration buffers of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). A typical buffer contains ~140 mM KCl, 1 mM MgCl2, 2 mM EGTA, and 10 mM MES (for acidic pH) or HEPES (for neutral/alkaline pH).
-
Add the ionophore nigericin (final concentration 5-10 µM) to each buffer. Nigericin is a K+/H+ antiporter that equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.
-
Sequentially perfuse the cells with the calibration buffers, allowing several minutes for equilibration at each pH.
-
Record the F490/F440 ratio for each known pH value.
-
Plot the F490/F440 ratio against the corresponding pH and fit the data to a suitable function (e.g., a sigmoid curve) to generate your calibration curve.
-
Use this curve to convert your experimental ratio data into pHi values.
-
Trustworthiness and Self-Validation
-
Internal Control: The baseline recording before photolysis serves as an internal control for each cell, demonstrating a stable initial pHi.
-
Isosbestic Point: The fluorescence at the isosbestic point (~440 nm for BCECF) should remain relatively constant despite the pH change. Significant fluctuations may indicate cell volume changes or photobleaching, which could compromise the data.
-
Control Experiments:
-
UV Only: Expose cells loaded only with BCECF (no caged proton) to the same UV pulse to ensure that the UV light itself does not affect pHi or cell health.
-
Caged Compound Only: Expose cells loaded only with this compound to the UV pulse and observe for any morphological changes to rule out toxicity from the uncaging byproducts.
-
Causality and Field-Proven Insights
-
Why AM Esters? The acetoxymethyl ester group renders the BCECF molecule lipophilic, allowing it to passively cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the now charged and membrane-impermeant indicator in the cytosol.[7]
-
Why Ratiometric Imaging? Ratiometric measurements minimize artifacts arising from variations in dye concentration, cell path length, and photobleaching, providing a more robust and quantitative measure of pHi compared to single-wavelength indicators.[11]
-
Spatial Control: By focusing the UV laser to a small spot, it is possible to induce acidification in specific subcellular regions (e.g., near the plasma membrane or around an organelle) to study localized pH signaling.
-
Magnitude of pH Drop: The extent of acidification is directly proportional to the amount of uncaged protons. This can be controlled by modulating the concentration of the loaded this compound and, more acutely, by adjusting the intensity and duration of the UV photolysis pulse.
Conclusion
The use of this compound in conjunction with fluorescent pH indicators provides an unparalleled method for inducing and monitoring controlled, transient intracellular acidification in live cells. This technique empowers researchers to dissect the precise roles of pHi dynamics in a multitude of cellular functions and disease states with high spatiotemporal resolution. Careful protocol optimization and appropriate controls are paramount to generating reliable and interpretable data.
References
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Live-Cell Imaging and Measurement of Intracellular pH in Filamentous Fungi Using a Genetically Encoded Ratiometric Probe - PMC - PubMed Central. PubMed Central. [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
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Imaging Intracellular pH in Living Cells - Andor - Oxford Instruments. Andor Technology. [Link]
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Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters - PubMed. PubMed. [Link]
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o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Flash photolysis of caged compounds - The University of Texas at Dallas. The Journal of Physiology. [Link]
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Regulation of intracellular pH | Advances in Physiology Education. American Physiological Society. [Link]
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Intracellular pH - Wikipedia. Wikipedia. [Link]
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Transient intracellular acidification regulates the core transcriptional heat shock response. eLife. [Link]
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Constructing pH‐Responsive and Tunable Azo‐Phenol‐Based o‐Nitrobenzyl Photocages | Request PDF - ResearchGate. ResearchGate. [Link]
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Intracellular pH | Circulation - American Heart Association Journals. AHA/ASA Journals. [Link]
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Photolabile protecting group - Wikipedia. Wikipedia. [Link]
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Intracellular pH regulation by acid-base transporters in mammalian neurons - Frontiers. Frontiers. [Link]
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Intracellular Acidification: Unveiling the Silent Killer of Cells. The importance of pH Monitoring - a4cell. a4cell. [Link]
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Physiology, Acid Base Balance - StatPearls - NCBI Bookshelf. NCBI. [Link]
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The Chemically Elegant Proton Pump Inhibitors - PMC. PubMed Central. [Link]
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Exogenous control over intracellular acidification: Enhancement via proton caged compounds coupled to gold nanoparticles - PubMed. PubMed. [Link]
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Intracellular pH Control by Membrane Transport in Mammalian Cells. Insights Into the Selective Advantages of Functional Redundancy - Frontiers. Frontiers. [Link]
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Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. ACS Publications. [Link]
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Measurement and Control of Crossed Potentials in a Flavoprotein - ACS Publications. ACS Publications. [Link]
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Photolysis of caged ATP and caged oligonucleotides - Bio-Synthesis. Bio-Synthesis Inc. [Link]
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Discovery and development of proton pump inhibitors - Wikipedia. Wikipedia. [Link]
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pH Indicators | ION Biosciences. ION Biosciences. [Link]
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Preferential intracellular pH regulation: hypotheses and perspectives - Company of Biologists Journals. The Company of Biologists. [Link]
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NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience. Jena Bioscience. [Link]
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Monitoring the Intracellular pH and Metabolic State of Cancer Cells in Response to Chemotherapy Using a Combination of Phosphorescence Lifetime Imaging Microscopy and Fluorescence Lifetime Imaging Microscopy - MDPI. MDPI. [Link]
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Proton Pump Inhibitors (PPI's) - YouTube. YouTube. [Link]
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Design, Synthesis, & Photochemical Properties Of Clickable Caged Compounds l Protocol Preview - YouTube. YouTube. [Link]
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Application Note: High-Efficiency Photolysis of NPE-Caged Protons
Optimizing Light Source Selection and Experimental Protocols for Spatiotemporal pH Control
Abstract
The 2-nitrophenylethyl (NPE) group is a canonical photolabile protecting group ("cage") used to mask protons, phosphates, and nucleotides. Upon UV irradiation, NPE undergoes photolysis to release the bioactive species, enabling precise "concentration jumps" (e.g., pH jumps) in physiological environments. However, the efficiency of this process is strictly governed by the overlap between the light source emission and the NPE absorption tail. This guide provides a technical analysis of light source selection (LED vs. Laser vs. Lamp) and details a self-validating protocol for maximizing proton release efficiency while minimizing phototoxicity.
Photophysical Principles of NPE Uncaging
To optimize photolysis, one must understand the specific photochemical constraints of the NPE moiety.
The "Absorption-Wavelength" Trade-off
The absorption maximum (
-
The Strategy: We utilize the absorption tail of NPE, which extends into the near-UV (300–380 nm).
-
The Cost: The extinction coefficient (
) at 365 nm is significantly lower than at 260 nm. This necessitates high-intensity light sources to achieve sufficient photon absorption for uncaging.[1] -
405 nm Limitation: While 405 nm lasers are common in confocal microscopes, NPE absorption at >400 nm is negligible. Uncaging at 405 nm is inefficient and often requires power densities that cause thermal damage before significant photolysis occurs.
Mechanism of Proton Release
The photolysis follows a Norrish Type II mechanism.
-
Excitation: Photon absorption excites the nitro group.
-
H-Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming a short-lived aci-nitro intermediate.
-
Decay & Release: The aci-nitro intermediate decays (rate-limiting step,
s to ms scale), releasing the free acid (proton source) and a nitroso-ketone byproduct.
Figure 1: Simplified mechanism of NPE photolysis. The decay of the aci-nitro intermediate is the kinetic bottleneck for proton release.
Light Source Selection Guide
The choice of light source dictates the spatial resolution and total yield of the experiment.
Comparative Analysis: LED vs. Laser vs. Lamp[2][3][4]
| Feature | High-Power UV LED | UV Diode Laser | Mercury Arc Lamp |
| Wavelength | 365 nm (±10 nm FWHM) | 355 nm or 375 nm | Broad Spectrum (peaks at 365, 405, 436) |
| Power Density | Moderate (mW/cm²) to High | Very High (kW/cm²) | Low to Moderate |
| Spatial Control | Full-field / Area | Point-scanning (Diffraction limited) | Full-field |
| NPE Efficiency | Optimal for bulk/regional uncaging | High for subcellular spots | Low (wasted energy in heat/visible) |
| Phototoxicity | Low | High (risk of localized heating) | High (requires heavy filtration) |
| Cost | Low | High | Medium |
Recommendation
-
For Bulk Photolysis / pH Jumps in Cuvettes: Use a 365 nm High-Power LED (COB) . It offers the best balance of specific wavelength excitation and cost-effectiveness.
-
For Microscopy/Cellular Uncaging: Use a 365 nm LED integrated into the epifluorescence path .
-
Avoid: 405 nm lasers for NPE. If 405 nm is the only option, switch to a coumarin-based cage (e.g., DEACM).
Experimental Setup & Calibration
Before applying the cage to biological samples, the optical setup must be calibrated to ensure consistent photon flux.
Figure 2: Optical bench setup for controlled photolysis. The bandpass filter is critical to remove any stray visible light that might bleach fluorophores or heat the sample.
Protocol: Efficient NPE Uncaging
Phase 1: Chemical Actinometry (Calibration)
Do not rely on the manufacturer's wattage rating. You must measure the photon flux at the sample position.
Method: 2-Nitrobenzaldehyde (2-NBA) Actinometry. Why? It is more user-friendly than ferrioxalate and specifically sensitive to the 300–400 nm range.
-
Prepare Stock: Dissolve 2-NBA in acetonitrile to 10 mM. Dilute to 50 µM in ethanol.
-
Blank Measurement: Measure absorbance of the 50 µM solution at 310 nm (
). -
Irradiation: Expose the solution to your LED source for defined intervals (e.g., 5, 10, 15 seconds).
-
Readout: Measure absorbance at 310 nm after each interval. 2-NBA converts to 2-nitrosobenzoic acid, which is transparent at 310 nm.
-
Calculation: Plot
vs. time. The slope correlates to photon flux ( ) using the known quantum yield ( ).
Phase 2: Biological Uncaging (NPE-Proton Release)
Reagents:
-
NPE-caged compound (e.g., NPE-caged-ATP or NPE-caged-phosphate).
-
Buffer: HEPES or MOPS (avoid Tris if pH sensitivity is critical, as its pKa is temp-dependent).
Step-by-Step:
-
Loading: Incubate sample/cells with the NPE-caged compound (typically 10–100 µM).
-
Basal Check: Measure the baseline signal (e.g., fluorescence of a pH indicator like BCECF or SNARF) before UV exposure.
-
Flash Photolysis:
-
Trigger the 365 nm LED.
-
Pulse Duration: Start with 100 ms .
-
Intensity: 10–50 mW/cm² at the sample plane.
-
-
Readout: Immediately acquire data. For pH jumps, proton release is fast (<10 ms), but diffusional equilibrium depends on volume.
-
Titration: Increase pulse width in 50 ms increments until the response saturates. Note: Saturation implies either total uncaging or biological receptor saturation.
Validation & Troubleshooting
A robust experiment requires controls to prove the effect is due to the released proton, not the light itself.
| Validation Check | Procedure | Expected Result |
| Dark Stability | Incubate caged compound without light for 1 hour. | No change in pH or biological activity. |
| Light Control | Irradiate sample without the caged compound. | No response (rules out phototoxicity/heating). |
| Leakage Test | HPLC analysis of the stock solution. | <1% free product (uncaged species) prior to use. |
| "Flash-and-Wait" | Apply a single sub-saturating pulse. | Step-wise increase in activity/acidity (confirms dosage control). |
Troubleshooting
-
Issue: No biological response.
-
Cause: Inner Filter Effect. If the concentration of the caged compound is too high (>1 mM), it absorbs all light at the surface, preventing penetration.
-
Fix: Reduce concentration or use a thinner path length.
-
-
Issue: Cell death after uncaging.
-
Cause: UV toxicity or radical byproducts (nitroso compounds).
-
Fix: Add a radical scavenger (e.g., 1 mM DTT or Glutathione) to the buffer, provided it doesn't interfere with the assay.
-
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link
-
Specht, A., et al. (2006).[2] New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation.[2] ChemBioChem, 7(11), 1690–1695. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Kuhn, H. J., et al. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105–2146. Link
-
Goeldner, M., & Givens, R. (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. Link
Sources
Application Note: Intracellular pH Jumps via NPE-Caged-Proton Photolysis
[1]
Abstract
This guide details the protocol for generating rapid, spatially defined intracellular pH acidifications ("pH jumps") using NPE-caged-proton delivered via whole-cell patch clamp. Unlike bath perfusion, which is slow and affects the entire cell surface, flash photolysis of this compound allows for sub-millisecond pH changes specifically within the cytosol. This technique is critical for studying proton-gated channels (e.g., ASICs, Hv1), pH-dependent enzymatic activity, and intracellular signaling cascades.
Introduction & Mechanistic Principles[2][3][4][5][6]
The Chemistry of this compound
The compound most commonly referred to as "this compound" is 1-(2-nitrophenyl)ethyl sulfate .[1][2][3][4] It is a water-soluble, biologically inert ester that releases a proton upon exposure to near-UV light (350–360 nm).
The Photolysis Reaction: Upon UV excitation, the aci-nitro intermediate is formed, which subsequently decays to release a proton, a sulfate ion, and the byproduct 2-nitrosoacetophenone.
-
Reaction Speed: The proton release is biphasic but effectively occurs on a microsecond timescale, far faster than perfusion exchange rates.
-
Stoichiometry: 1 photon event
1 proton released (Quantum yield 0.6).
The "Low-Buffer" Requirement
Critical Insight: The most common failure mode in this assay is the use of standard internal solutions. Standard pipette solutions contain high buffering capacity (e.g., 10 mM HEPES/EGTA) to stabilize pH. This defeats the purpose of the experiment. If the pipette solution is heavily buffered, the released protons are immediately absorbed by the buffer, resulting in a negligible pH change.
-
Requirement: You must use a weakly buffered internal solution (0.1–0.5 mM HEPES) to allow the released protons to significantly drop the cytosolic pH.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| This compound | >98% Purity (e.g., Tocris #3512) | Proton source. Store at -20°C in dark. |
| Internal Buffer (Weak) | 0.1 mM HEPES | Minimal buffering to permit pH jump. |
| Internal Buffer (Strong) | 10 mM HEPES (Control) | For "no-jump" control experiments. |
| pH Reporter Dye | BCECF free acid or HPTS (Pyranine) | Optional but recommended: To calibrate the exact pH change in real-time. |
| Pipette Glass | Borosilicate (Standard) | Delivery vehicle. |
Equipment
-
Patch Clamp Rig: Amplifier (e.g., Axon MultiClamp), Digitizer, Micromanipulator.
-
UV Light Source: Xenon arc lamp with shutter or UV LED (365 nm) or UV Laser (355 nm).
-
Optical Coupling: The UV source must be coupled to the microscope epifluorescence port.
Experimental Protocol
Step 1: Internal Solution Preparation
Prepare fresh on the day of the experiment to prevent hydrolysis.
-
Base Solution: Prepare a standard K-Gluconate or Cs-Methanesulfonate internal solution WITHOUT pH buffer (HEPES).
-
Example: 130 mM K-Gluconate, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 1 mM EGTA.
-
-
Add Weak Buffer: Add HEPES to a final concentration of 0.1 mM .
-
Add Caged Compound: Dissolve this compound to 0.5 – 2.0 mM .
-
Note: Higher concentrations yield larger pH jumps but increase the risk of byproduct toxicity.
-
-
pH Adjustment: Carefully adjust pH to 7.2 using small aliquots of KOH/CsOH.
-
Warning: Due to low buffering, the pH will be very sensitive. Use diluted base (0.1 N).
-
-
Filtration: Filter (0.22 µm) to remove particulates. Keep the tube wrapped in foil to prevent ambient photolysis.
Step 2: Patch Clamp Configuration
-
Fill Pipette: Backfill the patch pipette with the NPE-containing solution.
-
Tip: Keep the very tip of the pipette (first 1-2 mm) filled with cage-free solution if you are worried about seal formation interference (though NPE is generally seal-friendly). However, for rapid diffusion, filling the whole pipette is preferred.
-
-
Seal & Break-in: Form a G
seal and rupture the membrane to establish Whole-Cell Configuration . -
Diffusional Loading: Allow 5–10 minutes for the pipette solution to equilibrate with the cytosol.
-
Validation: If using a co-loaded fluorescent dye (e.g., BCECF), monitor the cell fluorescence to confirm loading.
-
Step 3: Photolysis & Recording
-
Baseline Recording: Record baseline currents (voltage clamp) or membrane potential (current clamp) for 1-2 minutes to ensure stability.
-
Trigger Photolysis: Apply a UV flash.
-
Duration: 1 ms – 100 ms (depending on light intensity and desired pH drop).
-
Timing: Synchronize the flash with the digitizer recording sweep.
-
-
Observation: Observe the immediate current response (e.g., activation of ASIC channels or inhibition of voltage-gated channels).
-
Washout (Re-equilibration): The pH will slowly recover to the pipette pH (7.2) as fresh solution diffuses from the pipette into the cell. This recovery timescale is determined by the pipette series resistance and cell volume (typically 10–60 seconds).
Data Visualization & Pathways
Experimental Workflow
The following diagram illustrates the critical path from solution prep to data acquisition.
Caption: Workflow for this compound experiments. Note the critical loading phase and recovery period.
Photolysis Mechanism
Understanding the chemistry ensures you anticipate the byproducts.
Caption: Photolysis of NPE-sulfate releases a proton, sulfate, and a nitroso byproduct.[5][4]
Calibration & Validation
How do you know the pH actually changed? You cannot rely solely on the calculated concentration because photolysis efficiency varies with lamp intensity and optical path.
The "Dual-Patch" or "Dye-Load" Calibration
To generate a calibration curve:
-
Load: Add a ratiometric pH dye (e.g., HPTS/Pyranine at 100 µM) to the NPE pipette solution.
-
Record: Excite the dye (usually 450/400 nm ratio) while applying the UV flash.
-
Correlate: Measure the fluorescence shift immediately after the flash.
-
Standard Curve: Compare this shift to a standard curve created by perfusing cells with solutions of known pH (using High K+ / Nigericin to clamp intracellular pH).
Table: Expected pH Changes
Estimates based on 100% photolysis efficiency (theoretical max).
| Initial [NPE-Cage] (mM) | Buffer (mM HEPES) | Approx. Final pH (Theoretical) |
| 0.5 | 10.0 | ~7.1 (No Jump - Failed Exp) |
| 0.5 | 0.1 | ~6.0 - 5.5 |
| 1.0 | 0.1 | ~5.0 - 4.5 |
| 2.0 | 0.1 | < 4.0 |
Troubleshooting & Limitations
Common Pitfalls
-
"I see no response."
-
Cause: Buffer capacity is too high. Did you use 10 mM HEPES?
-
Fix: Remake internal solution with 0.1 mM HEPES.
-
-
"The cell died immediately after the flash."
-
Cause: Phototoxicity or Byproduct toxicity.
-
Fix: Reduce UV intensity or shorten flash duration. Lower the concentration of NPE-cage (try 0.5 mM).
-
-
"The response is too slow."
-
Cause: This is likely not the pH jump (which is fast) but a secondary signaling effect.
-
Check: Verify the kinetics of the channel/enzyme you are studying.
-
Controls
Always run a "Light-Only" Control : Flash UV light on a cell loaded with internal solution lacking the NPE cage. This rules out artifacts from UV sensitivity of the channel itself or electrical artifacts from the shutter/lamp.
References
-
Barth, A., & Corrie, J. E. (2002). "Characterization of a new caged proton capable of inducing large pH jumps." Biophysical Journal, 83(5), 2864–2871. Available at: [Link]
-
Abbruzzetti, S., et al. (2005).[3] "Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution." Journal of the American Chemical Society, 127(27), 9865–9872. Available at: [Link]
-
DeCoursey, T. E. (2013). "Voltage-gated proton channels: molecular biology, physiology, and pathophysiology of the H(V) family." Physiological Reviews, 93(2), 599–652. Available at: [Link]
Sources
- 1. This compound | Other Caged Compounds | Tocris Bioscience [tocris.com]
- 2. This compound | CAS:1186195-63-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Uncaging Protons with Light: A Detailed Guide to the Flash Photolysis of NPE-Caged Protons
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the experimental setup and execution of flash photolysis experiments involving 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton). This technique allows for the rapid and precise release of protons, inducing a pH jump on a microsecond to nanosecond timescale. Such controlled acidification is invaluable for studying a wide range of pH-sensitive biological and chemical processes, including protein folding, enzyme kinetics, and the mechanisms of acid-sensing ion channels. We delve into the underlying principles of flash photolysis, the photochemical properties of this compound, a detailed experimental protocol, data analysis workflows, and troubleshooting strategies to ensure the acquisition of high-quality kinetic data.
Introduction: The Power of Caged Compounds in Kinetic Studies
Many fundamental biological and chemical processes are triggered by rapid changes in proton concentration (pH). Traditional methods for inducing a pH jump, such as stopped-flow mixing, are often limited by their mixing time (typically milliseconds). Flash photolysis of "caged" compounds offers a powerful alternative, enabling the generation of a reactant, in this case, a proton, on a much faster timescale.[1]
A caged compound is a biologically or chemically active molecule that is rendered inert by a photolabile protecting group (the "cage").[2] Irradiation with a pulse of light, typically in the UV or near-UV range, cleaves this protecting group, releasing the active molecule.[2] The speed of this release is a key advantage, often occurring within milliseconds to nanoseconds, allowing for the real-time monitoring of subsequent reactions.
This compound, or 1-(2-nitrophenyl)ethyl sulfate, is a widely used caged proton that, upon photolysis, releases a proton and a sulfate ion. This compound is particularly useful as it can generate significant pH jumps, reaching pH values as low as 2.[3]
The Photochemistry of this compound
The photolysis of this compound is initiated by the absorption of a photon, typically around 350-355 nm.[4] This leads to an intramolecular rearrangement and subsequent cleavage of the bond between the nitrophenyl ethyl group and the sulfate moiety. The overall reaction can be summarized as follows:
Figure 1: Simplified reaction scheme for the photolysis of this compound.
Upon absorption of a UV photon, the this compound is promoted to an excited state. This is followed by the rapid formation of a transient intermediate, an aci-nitro species.[2] The subsequent decay of this intermediate releases a proton and the final photoproducts: a sulfate ion and 2-nitrosoacetophenone.[5] The rate-limiting step is typically the decay of the aci-nitro intermediate, which dictates the timescale of the pH jump.[2]
Experimental Setup: A Pump-Probe Approach
The flash photolysis of this compound is typically studied using a pump-probe transient absorption spectrometer.[6] This technique involves two light pulses: a high-intensity "pump" pulse to initiate the photoreaction and a lower-intensity "probe" pulse to monitor the resulting changes in the sample's absorbance over time.[7]
Figure 2: Schematic of a typical laser flash photolysis setup for transient absorption spectroscopy.
Key Components:
-
Pump Source: A pulsed laser is the most common pump source, providing high-intensity, monochromatic light with a short pulse duration (nanoseconds to femtoseconds). A frequency-tripled Nd:YAG laser (355 nm) is a suitable choice for exciting this compound.[8] A xenon flash lamp can also be used, offering a broader spectral output but typically with a longer pulse duration.[6][9]
-
Probe Source: A continuous wave lamp, such as a xenon arc lamp, provides a broad spectrum of light to probe the absorption changes in the sample.[10]
-
Sample Holder: A quartz cuvette is used to hold the sample solution. The path length of the cuvette will depend on the sample's absorbance.
-
Monochromator: Positioned after the sample, the monochromator selects the specific wavelength of the probe light that will be monitored. This allows for the construction of a transient absorption spectrum.
-
Detector: A fast photodetector, such as a photomultiplier tube (PMT), converts the transmitted probe light into an electrical signal.[10]
-
Data Acquisition: A digital oscilloscope records the time-resolved signal from the detector, which is then transferred to a computer for analysis.[10]
Detailed Experimental Protocol
This protocol outlines the steps for performing a flash photolysis experiment to monitor the kinetics of proton release from this compound.
Reagents and Materials
-
This compound (1-(2-nitrophenyl)ethyl sulfate, sodium salt)
-
Buffer solution (e.g., Tris, HEPES, phosphate buffer). The choice of buffer is critical and depends on the desired initial pH and the need to avoid interference with the reaction under study.[11][12]
-
pH indicator (optional, for calibration purposes, e.g., phenol red)
-
Deionized water
-
Spectrophotometer
-
pH meter
-
Quartz cuvettes
Solution Preparation
Stock Solution of this compound:
-
This compound is soluble in water and DMSO.[4] Prepare a concentrated stock solution (e.g., 100 mM) in deionized water.
-
Store the stock solution at -20°C, protected from light, to prevent premature photolysis.[4]
| Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg | Solvent Volume for 10 mg |
| 1 mM | 3.71 mL | 18.57 mL | 37.15 mL |
| 5 mM | 0.74 mL | 3.71 mL | 7.43 mL |
| 10 mM | 0.37 mL | 1.86 mL | 3.71 mL |
| 50 mM | 0.07 mL | 0.37 mL | 0.74 mL |
| Table 1: Preparation of stock solutions for this compound (MW: 269.21 g/mol ).[4] |
Working Solution:
-
Dilute the stock solution of this compound into the desired buffer to the final working concentration (typically in the micromolar to millimolar range). The optimal concentration will depend on the desired pH jump and the absorbance of the solution at the excitation wavelength.
-
If using a pH indicator, add it to the working solution at a concentration that gives a measurable absorbance change upon protonation.
-
Measure the initial pH of the working solution using a calibrated pH meter.
-
Determine the initial absorbance spectrum of the solution using a spectrophotometer to ensure the absorbance at the excitation wavelength is appropriate (typically between 0.1 and 1.0).
Instrument Setup and Data Acquisition
-
Warm-up and Align: Allow the laser and probe lamp to warm up for stable output. Align the pump and probe beams so they overlap within the sample cuvette.
-
Set Excitation Wavelength: Set the pump laser to the appropriate excitation wavelength for this compound (e.g., 355 nm).
-
Set Monitoring Wavelength: Set the monochromator to the wavelength at which the formation of the aci-nitro intermediate or the change in the pH indicator's absorbance will be monitored (e.g., around 400 nm for the intermediate).[2]
-
Acquire a Baseline: With the probe beam passing through the sample, record a baseline signal before the laser flash.
-
Initiate Photolysis and Record Data: Trigger the laser to deliver a single pulse to the sample. The oscilloscope will record the change in transmitted light intensity as a function of time.
-
Signal Averaging: To improve the signal-to-noise ratio, it may be necessary to average the kinetic traces from multiple laser flashes. Ensure the sample is either stirred or replaced between flashes to avoid photoproduct accumulation.
Data Analysis: From Raw Traces to Kinetic Insights
The raw data from a transient absorption experiment is a time-dependent change in absorbance (ΔA). The analysis of this data allows for the determination of the rate constants of the photochemical processes.
Figure 3: General workflow for analyzing transient absorption kinetic data.
Data Processing Steps:
-
Baseline Correction: Subtract the pre-trigger baseline from the entire kinetic trace.
-
Conversion to ΔA: Convert the change in transmission to a change in absorbance using the formula: ΔA = -log(I/I₀), where I is the transmitted intensity at a given time and I₀ is the initial transmitted intensity.
-
Kinetic Fitting: The rise and decay of the transient absorption signal can often be described by one or more exponential functions.[13] For the release of a proton from the aci-nitro intermediate, a single exponential fit may be appropriate: ΔA(t) = ΔA₀ * (1 - exp(-k * t)) for the rise of a product. ΔA(t) = ΔA₀ * exp(-k * t) for the decay of a reactant. Where ΔA₀ is the maximum change in absorbance, k is the first-order rate constant, and t is time.
Global Analysis:
For more complex reactions, a global analysis approach can be employed. This involves simultaneously fitting the kinetic data at multiple wavelengths with a single kinetic model.[14] This method can help to distinguish between different transient species and provide a more robust determination of the reaction mechanism.[14]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| No or weak signal | - Low laser power- Misalignment of pump and probe beams- Incorrect monitoring wavelength- Low concentration of caged compound- Detector malfunction | - Increase laser power (while avoiding sample damage)- Re-align the beams for optimal overlap- Scan different wavelengths to find the absorption maximum of the transient species- Increase the concentration of the caged compound- Check detector and electronics |
| Noisy data | - Low probe light intensity- Electrical noise- Insufficient signal averaging | - Increase probe lamp intensity- Check for and eliminate sources of electrical interference- Increase the number of averaged shots |
| Photodegradation of the sample | - High laser power- Accumulation of photoproducts | - Reduce laser power- Stir or flow the sample to ensure a fresh volume for each laser shot |
| Artifacts at early times | - Scattered light from the pump pulse- Electronic noise from the laser firing | - Use appropriate optical filters to block scattered light- Shield the detector from electromagnetic interference |
| Table 2: Common problems and solutions in flash photolysis experiments. |
Conclusion
Flash photolysis of this compound is a versatile and powerful technique for initiating and studying rapid acid-induced processes. By providing a precisely timed and quantifiable pH jump, this method opens the door to a deeper understanding of the kinetics and mechanisms of a wide array of chemical and biological systems. The successful implementation of this technique relies on a well-aligned optical setup, careful sample preparation, and rigorous data analysis. This application note serves as a detailed guide to aid researchers in harnessing the full potential of this invaluable kinetic tool.
References
-
Gurney, A. M. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Retrieved from [Link]
- Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(28), 9865–9873.
-
McCormick, J. M. (2009, July 13). Kinetics of a Flash-Induced Isomerization Reaction. Truman State University. Retrieved from [Link]
- Faddis, M. N., & Brown, J. E. (1992). Flash photolysis of caged compounds in Limulus ventral photoreceptors. The Journal of general physiology, 100(3), 547–570.
- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Barth, A., & Corrie, J. E. (2002). Characterization of a new caged proton capable of inducing large pH jumps. Biophysical journal, 83(5), 2864–2871.
- Peralvarez-Marin, A., et al. (2008). Time-resolved infrared spectroscopy of pH-induced aggregation of the Alzheimer Aβ(1-28) peptide. Journal of molecular biology, 379(3), 589–598.
-
JoVE. (2024, February 16). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Retrieved from [Link]
- Walker, J. W., et al. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogues. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 110(21), 7170–7177.
- Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of neuroscience methods, 179(1), 31–43.
- Sheves, M., & Stoeckenius, W. (1983). The quantum yield of flash-induced proton release by bacteriorhodopsin-containing membrane fragments. Biophysical journal, 43(2), 231–236.
- Glembockyte, V., et al. (2020). Simultaneous Determination of Spectral Signatures and Decay Kinetics of Excited State Species in Semiconductor Nanocrystals Probed by Transient Absorption Spectroscopy. The Journal of Physical Chemistry C, 124(13), 7449–7458.
-
Edinburgh Instruments. (n.d.). Introduction to Laser Flash Photolysis LP980. Retrieved from [Link]
-
BioCrick. (n.d.). This compound. Retrieved from [Link]
-
Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Retrieved from [Link]
-
The Protein Expert. (2021, November 19). Choosing and preparing pH buffers - practical stuff [Video]. YouTube. Retrieved from [Link]
- van Stokkum, I. H., et al. (2004). Global and target analysis of time-resolved spectra. Biochimica et biophysica acta, 1657(2-3), 82–104.
-
Applied Photophysics. (n.d.). Laser Flash Photolysis Spectrometer. Retrieved from [Link]
-
ResearchGate. (2015, April 9). What instruments are necessary to do flash photolysis experiments to study ion channels?. Retrieved from [Link]
- Klimov, V. I. (2004). Global analysis of ultrafast transient absorption spectra.
Sources
- 1. Flash photolysis of caged compounds in Limulus ventral photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a new caged proton capable of inducing large pH jumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Other Caged Compounds | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. vernier.com [vernier.com]
- 7. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 8. Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 10. opt-ron.com [opt-ron.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 缓冲液参考中心 [sigmaaldrich.com]
- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing NPE-Caged-Proton Uncaging Efficiency
Current Status: Operational Topic: Troubleshooting Low Uncaging Efficiency in 1-(2-nitrophenyl)ethyl (NPE) Systems Ticket Priority: High (Experimental Blockage)
Introduction: The "Efficiency" Illusion
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see users conflate molecular quantum yield with experimental uncaging efficiency .
NPE-caged-proton (typically NPE-caged sulfate or phosphate) is a robust tool, but it is not a "magic bullet." Its quantum yield (
This guide deconstructs these failure modes into solvable engineering problems.
Module 1: Optical Physics & The Inner Filter Effect (IFE)
The Symptom: You increased the concentration of the caged compound to get a larger pH jump, but the magnitude of the jump did not scale linearly, or the reaction only occurred at the cuvette surface.
The Diagnosis: You have hit the Inner Filter Effect (IFE) wall. UV light (355/365 nm) is strongly absorbed by the nitro-aromatic ring. If the Optical Density (OD) is too high, the "front" of the sample shields the "back."
Troubleshooting Protocol
-
Measure Absorbance: Take a UV-Vis spectrum of your sample before photolysis.
-
The 0.1 Rule: For uniform uncaging in a 1 cm cuvette, your OD at the excitation wavelength must be < 0.1 .
-
Geometry Correction: If you need high concentrations (millimolar range) for a large pH jump, you cannot use standard transmission geometry. You must switch to front-face illumination or thin-layer cuvettes (< 1 mm path length).
Visualizing the Inner Filter Effect
Figure 1: The Inner Filter Effect. At high concentrations, the sample itself acts as a shield, preventing light from activating molecules in the center of the volume.
Module 2: The Kinetic Trap (The aci-nitro Intermediate)
The Symptom: You see a signal, but the pH jump appears "delayed" or slower than the laser pulse duration (nanoseconds).
The Diagnosis: NPE photolysis is not instantaneous . It proceeds through a transient aci-nitro intermediate. The decay of this intermediate (which releases the proton) is the rate-limiting step and is pH-dependent .
-
At pH < 5: Decay is fast (microseconds).
-
At pH 7: Decay is slow (milliseconds to seconds).[1]
If you are trying to jump from pH 7.4 to 7.0, the proton release may be too slow for your kinetic window.
Mechanism & Rate Constants
| Parameter | Value / Behavior | Impact on Experiment |
| Excitation | Instantaneous absorption. | |
| Intersystem Crossing | Formation of triplet state. | |
| aci-nitro Formation | Rapid rise in absorbance at ~400 nm.[1] | |
| Proton Release ( | pH Dependent | The Bottleneck. Slow at neutral pH. |
| Quantum Yield ( | 0.2 – 0.6 | High efficiency, provided you wait long enough. |
Pathway Diagram
Figure 2: The NPE Photolysis Pathway. Note that the final proton release is not synchronous with the laser pulse but follows the decay of the aci-nitro intermediate.
Module 3: Validation Protocol (The "Pyranine" Standard)
Do not assume your calculated jump is correct. You must empirically measure the magnitude of the pH jump using a high-speed pH indicator. Pyranine (HPTS) is the gold standard because its pKa (~7.5) is ideal for physiological jumps.
Step-by-Step Validation
-
Preparation:
-
Prepare a solution of 50 µM Pyranine in your experimental buffer (low buffering capacity, e.g., 1 mM HEPES).
-
Add your this compound (e.g., 1 mM).
-
-
Static Calibration:
-
The Shot:
-
Excite the sample with your uncaging source (e.g., 355 nm laser).
-
Simultaneously monitor Pyranine fluorescence at 510 nm (continuous wave excitation at 450 nm).
-
-
Analysis:
-
You should see an immediate drop (or rise, depending on excitation) in fluorescence corresponding to the acidification.
-
Convert the
(change in fluorescence) to using your calibration curve.
-
Frequently Asked Questions (Troubleshooting)
Q1: I am using a 405 nm diode laser, but I see zero uncaging. Why? A: NPE absorption drops off precipitously above 380 nm. At 405 nm, the extinction coefficient is negligible. You are essentially shining light through a transparent window.
-
Fix: You must use a source < 380 nm. A 355 nm Nd:YAG or 365 nm high-power LED is standard.
Q2: My protein precipitates after the flash. Is the UV killing it? A: It is likely not the UV, but the byproduct . The photolysis of NPE releases nitroso-acetophenone , which is highly reactive with thiols (cysteines) on proteins.
-
Fix: Add a "scavenger" like DTT or Glutathione (1–5 mM) to the buffer to soak up the nitroso byproduct before it attacks your protein.
Q3: Can I use plastic cuvettes? A: Absolutely not. Standard polystyrene or acrylic absorbs UV light below 300-340 nm.
-
Fix: Use Quartz (fused silica) or specialized UV-transparent plastic (e.g., UV-Star®) strictly.
Q4: I need a faster jump. NPE is too slow. A: If the aci-nitro decay at your working pH is limiting your kinetics, you must switch chemistries.
-
Recommendation: Switch to p-hydroxyphenacyl (pHP) caged compounds. They release via a rearrangement mechanism that is much faster and less pH-sensitive than the nitrobenzyl decay.
References
-
Kaplan, J. H., et al. (1978). The 2-nitro-1-phenylethyl group: A new photoreversible protecting group for phosphates.Biochemistry .[4][5][6][7]
-
Barth, A., et al. (2001). Comparison of nitrophenylethyl and hydroxyphenacyl caging groups.Biopolymers .[5]
-
Tocris Bioscience. this compound Technical Datasheet.
-
Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate.Journal of the American Chemical Society .
-
Genovese, D., et al. (2022). The Inner Filter Effect in Fluorescence Spectroscopy.[8][9][10]Analytical Chemistry .
Sources
- 1. researchgate.net [researchgate.net]
- 2. murphyanddickey.com [murphyanddickey.com]
- 3. researchgate.net [researchgate.net]
- 4. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 5. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nathan.instras.com [nathan.instras.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edinst.com [edinst.com]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.horiba.com [static.horiba.com]
Validation & Comparative
Comparative Guide: NPE-Caged-Proton vs. Advanced Photoacid Alternatives
Executive Summary
For decades, NPE-caged-proton (specifically 1-(2-nitrophenyl)ethyl sulfate) has served as the workhorse for inducing rapid, spatial pH jumps in physiological systems. It relies on the well-characterized photochemistry of the o-nitrobenzyl group to release a proton (
However, the landscape of "caged protons" (photoacids) has evolved. While NPE remains a cost-effective standard for general applications, Coumarin-based cages (e.g., DEACM) and Reversible Photoacids (e.g., HPTS) offer superior cross-sections, faster kinetics, and visible-light activation, mitigating the UV toxicity associated with NPE.
This guide objectively compares this compound against these next-generation alternatives, providing the mechanistic grounding and experimental protocols necessary for rigorous selection.
Mechanistic Principles
To select the right tool, one must understand the release mechanism. NPE compounds do not simply "uncage" a proton; they undergo a rearrangement that generates a proton as a byproduct of the leaving group cleavage.
The NPE Photolysis Pathway
The this compound (NPE-sulfate) operates via a Norrish Type II-like intramolecular hydrogen abstraction. This forms a short-lived aci-nitro intermediate.[1] The decay of this intermediate is the rate-limiting step for proton release.
Figure 1: Photolytic pathway of this compound. Note that proton release coincides with the decay of the aci-nitro intermediate.
Comparative Performance Analysis
The choice between NPE and alternatives (like DEACM-caged phosphate or molecular photoacids) depends on three variables: Time Resolution , Excitation Wavelength , and Toxicity .
Data Summary Table
| Feature | This compound | DEACM-Caged-Proton | HPTS (Pyranine) |
| Chemical Class | o-Nitrobenzyl derivative | Coumarin derivative | Hydroxypyrene (Reversible) |
| Excitation ( | UV (350–365 nm) | Visible (390–450 nm) | Visible (405–460 nm) |
| Quantum Yield ( | 0.1 – 0.6 (Moderate) | 0.05 – 0.2 (Lower) | N/A (Fluorescence dominant) |
| Extinction Coeff. ( | ~5,000 | ~19,000 | High |
| Uncaging Cross-Section | Low | High (Good for 2-Photon) | N/A |
| Release Kinetics | Slow ( | Fast ( | Instantaneous (Excited state) |
| Byproducts | Nitroso-ketone (Toxic, UV-absorbing) | Coumarin alcohol (Fluorescent, Inert) | None (Reversible cycle) |
| Primary Use Case | General pH jumps, Cost-sensitive | Sub-cellular targeting, 2-Photon | Ultrafast proton transfer studies |
Critical Analysis
-
Kinetics & The "Lag" Phase:
-
NPE: The formation of the aci-nitro intermediate creates a kinetic lag. At neutral pH, the proton release rate is roughly
, but this slows significantly as pH drops. This makes NPE unsuitable for studying sub-microsecond proton transfer events. -
DEACM: Coumarin photolysis involves a heterolytic bond cleavage that is essentially immediate upon excitation (picosecond scale). For studying fast enzyme kinetics (e.g., ATPase proton channels), DEACM is superior.
-
-
Optical Interference & Toxicity:
-
NPE: The nitroso byproduct absorbs at roughly the same wavelength as the unphotolyzed cage (inner filter effect). Furthermore, nitroso compounds can react with sulfhydryl groups on proteins, potentially altering the physiology being studied.
-
DEACM: The byproduct (DEACM-OH) is fluorescent.[2] While this allows for quantifying release, it can interfere with concurrent fluorescence imaging if spectral windows overlap. However, it is chemically less reactive than nitroso compounds.
-
Experimental Protocol: Intracellular pH Jump
This protocol describes a self-validating method to induce and measure a pH jump in cultured cells using This compound and SNARF-1 (a ratiometric pH indicator).
Reagents Preparation
-
Loading Buffer: Tyrode’s solution (HEPES buffered, pH 7.4).
-
Probe: SNARF-1 AM ester (5 µM final).
-
Cage: this compound (Tocris #3512), reconstituted in DMSO to 100 mM stock. Working conc: 100–500 µM.
Workflow Diagram
Figure 2: Experimental workflow for ratiometric pH jump studies.
Step-by-Step Methodology
-
Dye Loading: Incubate cells with 5 µM SNARF-1 AM for 30 minutes at 37°C. Wash twice to remove extracellular esterase byproducts.
-
Cage Equilibration: Incubate cells with 200 µM this compound for 15 minutes. Note: this compound is negatively charged and cell-impermeant; this protocol assumes microinjection or whole-cell patch clamp loading for single cells, or use of membrane-permeable ester forms if available.
-
Correction: Standard this compound (sulfate) is impermeant . For intracellular studies without patch clamps, use NPE-caged-phosphate acetoxymethyl esters or ensure the specific NPE variant is membrane permeable. If using the sulfate salt (Tocris 3512), it must be microinjected or used in extracellular perfusion.
-
-
Baseline Calibration: Excite SNARF-1 at 488 nm or 514 nm. Collect emission at 580 nm (pH sensitive) and 640 nm (pH reference). Establish a stable ratio (
). -
Flash Photolysis: Target the region of interest (ROI). Apply a UV pulse (355 nm laser or high-power LED).
-
Duration: Start with 10 ms.
-
Power: Calibrate to avoid cell lysis.
-
-
Data Acquisition: Immediately acquire ratiometric images at max framerate.
-
Quantification: Convert Ratio (
) to pH using the Grynkiewicz equation:
References
-
Barth, A., & Corrie, J. E. (2002).[3] "Characterization of a new caged proton capable of inducing large pH jumps." Biophysical Journal, 83(5), 2864–2871. Available at: [Link]
-
Abbruzzetti, S., et al. (2005).[3] "Kinetics of proton release after flash photolysis of 1-(2-Nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution." Journal of the American Chemical Society, 127(27), 9865–9872. Available at: [Link]
-
Hagen, V., et al. (2001). "Highly Efficient and Ultrafast Phototriggers for cAMP and cGMP by Using Long-Wavelength UV/Vis-Activation."[4] Angewandte Chemie International Edition, 40(6), 1045-1048. (Reference for Coumarin/DEACM comparison). Available at: [Link]
-
Ellis-Davies, G. C. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4(8), 619–628. Available at: [Link]
Sources
Precision Protonics: NPE-Caged-Proton Photolysis vs. Mechanical Microinjection
Executive Summary: The Decoupling of Delivery and Activation
In the study of intracellular pH (pHi) dynamics—critical for enzymatic activity, ion channel gating, and cell cycle progression—the method of acidification defines the quality of the data.
For decades, Mechanical Microinjection was the standard: physically forcing an acidic bolus into a cell. While effective for gross manipulation, it suffers from a fundamental flaw: the delivery of the agent is coupled to the activation of the pH change. This introduces volume artifacts, mechanical stress, and diffusion-limited kinetics that obscure rapid physiological events.
NPE-caged-proton (1-(2-nitrophenyl)ethyl sulfate) technology solves this by decoupling delivery from activation. By loading an inert, photolabile precursor that releases protons (
This guide analyzes the technical superiority of this compound photolysis for high-fidelity pHi manipulation.
Technology Deep Dive
2.1 The Legacy Standard: Mechanical Microinjection
Microinjection involves inserting a glass micropipette (
-
Mechanism: Pressure-driven flow.
-
Primary Limitation: The Bolus Effect. The injected fluid creates a localized sphere of high acidity that must diffuse to the rest of the cell. This creates a spatiotemporal gradient, making it impossible to subject the entire cytosol to a uniform pH jump simultaneously. Furthermore, the added volume increases turgor pressure, potentially activating stretch-activated channels (e.g., Piezo1) and confounding results.
2.2 The Modern Solution: this compound Photolysis
The "this compound" is typically 1-(2-nitrophenyl)ethyl sulfate .[1] It is a biologically inert anion that, upon absorption of a UV photon (~355 nm), undergoes a photochemical cleavage to release a proton and a sulfate ion.
-
The "Concentration Jump": Because the cage is pre-equilibrated throughout the cytosol, the UV flash triggers proton release everywhere simultaneously (or in a specific region of interest). There is no diffusion delay and no volume addition.
Comparative Performance Analysis
3.1 Temporal Resolution (The "Jump" Speed)
This is the most critical differentiator. Many pH-sensitive processes (e.g., proton channel gating, enzymatic conformational changes) occur on the millisecond scale.
-
Microinjection: Limited by fluid dynamics and diffusion. A typical injection takes 100–500 ms, followed by seconds of diffusion to equilibrium.
-
NPE Photolysis: Limited only by the photochemistry. The decay of the aci-nitro intermediate (the rate-limiting step for
release) occurs in ~63 ns to 100 s depending on buffer conditions (Barth & Corrie, 2002). This allows for true kinetic studies of pH sensors.
3.2 Invasiveness and Artifacts
-
Microinjection: High invasiveness. Membrane puncture causes leakage and depolarization. The volume injection alters cytosolic concentration of other ions.
-
NPE Photolysis: Low invasiveness during the experiment. While the cage must be loaded (often via patch pipette or injection), the experimental trigger is non-invasive light. The cell is allowed to recover from the loading stress before the pH jump is induced.
3.3 Spatial Precision
-
Microinjection: Poor.[4] You cannot inject "only" into a dendritic spine or a specific organelle.
-
NPE Photolysis: Diffraction-limited. Using a focused UV laser, you can uncage protons within a focal volume of
, allowing for subcellular acidification maps.
Data Summary: Quantitative Comparison
| Feature | Mechanical Microinjection | This compound Photolysis |
| Activation Speed | Seconds (Diffusion limited) | Microseconds ( |
| Spatial Control | Whole-cell (Gradient artifacts) | Sub-micron (Diffraction limited) |
| Volume Artifact | Yes (Increases cell volume/pressure) | No (Zero volume change) |
| Mechanical Stress | High (Membrane puncture + Turgor) | None (at time of activation) |
| Reproducibility | Low (Variability in pipette geometry) | High (Defined by photon flux) |
| Throughput | Low (One cell at a time) | Medium/High (Field-of-view uncaging) |
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, the following protocol uses a ratiometric optical readout to validate the pH jump, ensuring the system is self-calibrating.
Prerequisites:
-
Cage: this compound (stock 100 mM in water/DMSO).
-
Reporter: Pyranine or BCECF (ratiometric pH indicators).
-
Hardware: Epifluorescence microscope with UV flash lamp (Xenon) or 355nm laser; dual-emission photodetectors.
Step-by-Step Workflow
-
Preparation of Internal Solution:
-
Mix intracellular buffer (ICB) with 1–5 mM this compound .
-
Add 100
M Pyranine (pH indicator). -
Critical: Adjust starting pH to ~7.2. Keep in dark to prevent premature uncaging.
-
-
Cell Loading (The "Decoupled" Step):
-
Establish Whole-Cell Patch Clamp configuration. This is superior to AM-ester loading for NPE-sulfate as it controls the exact concentration of the cage.
-
Allow 5–10 minutes for diffusional equilibration between pipette and cytosol.
-
Validation: Monitor Pyranine fluorescence. Stable baseline indicates successful loading without premature acidification.
-
-
The Experiment (Flash Photolysis):
-
Start high-speed data acquisition (>1 kHz).
-
Trigger UV Flash (1 ms duration).
-
Mechanism: UV light cleaves NPE
Instant release of .
-
-
Readout & Analysis:
-
Observe the immediate drop in Pyranine fluorescence ratio (indicating acidification).
-
Self-Validation Check: If the fluorescence does not drop within the first 2 ms, the flash intensity was insufficient or the cage degraded.
-
Calculate
based on pre-calibrated Pyranine curves.
-
Visualizations
Diagram 1: Mechanism of this compound Photolysis
This diagram illustrates the photochemical pathway. Note the formation of the aci-nitro intermediate, which is the key kinetic step.
Caption: The photochemical reaction pathway of this compound. The rate-limiting step is the decay of the aci-nitro intermediate.
Diagram 2: Workflow Comparison (Injection vs. Photolysis)
This diagram contrasts the sequence of events, highlighting the "Decoupling" advantage of photolysis.
Caption: Comparison of workflows. Photolysis allows the cell to recover from loading before the pH jump is triggered.
References
-
Barth, A., & Corrie, J. E. (2002). Characterization of the kinetics of proton release from NPE-caged phosphate and sulfate. Biophysical Journal, 83(5), 2864–2871.
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3] Nature Methods, 4(10), 807–816.
-
Abbuzzetti, S., et al. (2005).[1] Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9842–9847.
-
Rink, T. J., Tsien, R. Y., & Pozzan, T. (1982). Cytoplasmic pH and free Mg2+ in lymphocytes. Journal of Cell Biology, 95(1), 189–196.
Sources
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optogenetic Tool to Raise Intracellular pH in Single Cells and Drive Localized Membrane Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sub-Microsecond pH Jumps from NPE-Caged Protons: A Comparative Dye Guide
Executive Summary
For researchers investigating proton-coupled electron transfer (PCET) or kinetic protein folding, NPE-caged protons (specifically 1-(2-nitrophenyl)ethyl sulfate) offer the gold standard for generating sub-microsecond pH jumps (down to pH 2.0). However, the validity of these experiments relies entirely on the fidelity of the pH reporter.
This guide compares the performance of HPTS (Pyranine) against common alternatives (BCECF and SNARF-1 ) for validating NPE-induced pH drops. While BCECF is a standard for steady-state cellular pH, our analysis identifies HPTS as the superior validator for kinetic flash photolysis due to its rapid response rate, high water solubility, and distinct spectral separation from nitroso-photobyproducts.
Part 1: Mechanism & The Challenge of Validation
The Product: NPE-Caged Sulfate
Unlike caged ATP or neurotransmitters, NPE-caged sulfate is designed solely for proton release. Upon UV excitation (355 nm), it undergoes a Norrish Type II photocleavage.
Key Performance Metrics:
-
Release Rate:
(Sub-microsecond). -
Quantum Yield: ~0.65.
-
Byproducts: Protons (
), Sulfate ( ), and 2-nitrosoacetophenone.
The Validation Challenge
The primary source of error in these experiments is Spectral Contamination . The nitroso byproduct absorbs significantly in the near-UV/blue region (300–400 nm). If your pH-sensitive dye relies on excitation in this window without ratiometric correction, the "pH signal" may actually be a "byproduct artifact."
Figure 1: Photolysis pathway of NPE-caged sulfate. The decay of the aci-nitro intermediate determines the rate of proton release.
Part 2: Comparative Analysis of pH-Sensitive Dyes
We evaluated three industry-standard dyes for their ability to accurately report the NPE-induced pH jump.
HPTS (Pyranine) – The Kinetic Standard
-
Mechanism: Ratiometric excitation (405 nm / 450 nm), Emission at 510 nm.
-
Performance: HPTS is highly hydrophilic, preventing it from binding to the hydrophobic cage or proteins. Its pKa (~7.[1]3) is ideal for physiological jumps.
-
Why it wins: The 450 nm excitation band is sufficiently red-shifted to minimize overlap with the nitroso byproduct absorbance, and its ratiometric nature allows correction for any inner-filter effects caused by the cage.
BCECF – The Cellular Standard
-
Mechanism: Ratiometric excitation (440 nm / 490 nm).
-
Performance: widely used for intracellular steady-state pH.
-
Limitation: In flash photolysis, BCECF is prone to photobleaching under high-intensity probe beams. Furthermore, its dual-excitation peaks are closer to the byproduct absorption tail than HPTS, leading to higher artifact signals in the first 10 µs.
SNARF-1 – The Red-Shifted Alternative
-
Mechanism: Emission ratiometric (Ex 514 nm / Em 580 nm & 640 nm).
-
Performance: Excitation is far from UV interference.
-
Limitation: SNARF-1 exhibits a significant pKa shift (+0.2 units) and quenching in intracellular environments compared to calibration buffers. This makes absolute pH quantification in complex media unreliable without in-situ titration.
Summary Data Comparison
| Feature | HPTS (Pyranine) | BCECF | SNARF-1 |
| Type | Excitation Ratio | Excitation Ratio | Emission Ratio |
| pKa | ~7.3 | ~7.0 | ~7.5 |
| Response Time | < 1 ns (diffusion limited) | < 1 ns | < 1 ns |
| Byproduct Interference | Low (Isobestic @ 415nm) | Medium | Very Low |
| Photostability | High | Moderate | Moderate |
| Verdict | Recommended for Kinetics | Acceptable for Cells | Use for Confocal/Imaging |
Part 3: Self-Validating Experimental Protocol
This protocol is designed to validate the pH jump magnitude and kinetics using HPTS , ensuring the signal is real and not an optical artifact.
Materials
-
Cage: NPE-caged Sulfate (Stock: 50 mM in DMSO).
-
Dye: HPTS (Stock: 1 mM in water).
-
Buffer: 5 mM Phosphate buffer (low capacity to allow pH jump).
-
Excitation Source: Nd:YAG Laser (355 nm, 5-10 ns pulse).
Workflow Diagram
Figure 2: Step-by-step workflow for validating pH jumps, emphasizing artifact subtraction.
Detailed Methodology
Step 1: Static Calibration (The "Dark" Control)
Before flashing, you must prove the dye behaves normally in the presence of the cage.
-
Prepare a solution of 50 µM HPTS + 1 mM NPE-caged sulfate.
-
Titrate pH from 8.0 to 5.0 using standard HCl.
-
Measure fluorescence (Ex 450 / Em 510).
-
Validation Check: The titration curve must overlay perfectly with HPTS alone. If curves diverge, the cage is quenching the dye (rare for HPTS/NPE).
Step 2: The Optical Artifact Subtraction
The nitroso byproduct is transiently formed and absorbs light. You must subtract this.
-
Sample A (Experiment): Mix Buffer + Cage + Dye. Flash with laser. Record trace
. -
Sample B (Control): Mix Buffer + Cage (NO DYE). Flash with laser. Record trace
. -
Calculation: The true fluorescence change is
.-
Note: Without this step, the initial 500 ns of your data will likely show a false "dip" due to byproduct absorbance.
-
Step 3: Kinetic Analysis
-
Convert the corrected voltage
to pH using the static calibration curve. -
Fit the pH drop to a single exponential decay.
-
Success Criteria: The time constant (
) should match the known decay of the aci-nitro intermediate (~60 ns at pH 7, slower at acidic pH).
References
-
Barth, A., & Corrie, J. E. (2002).[2] Characterization of a new caged proton capable of inducing large pH jumps.[2][3][4][5] Biophysical Journal, 83(5), 2864–2871.[2] Link
-
Abbruzzetti, S., et al. (2005). Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9848–9854. Link
-
Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical Reviews, 110(5), 2709–2728. Link
-
Thermo Fisher Scientific. (n.d.). pH Indicators: Probes Useful at Near-Neutral pH.[6][7] Molecular Probes Handbook. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a new caged proton capable of inducing large pH jumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a new caged proton capable of inducing large pH jumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - KR [thermofisher.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Proton Release from NPE-Caged-Proton
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and enzyme kinetics, the ability to precisely initiate a reaction by rapidly changing pH is a powerful tool. Photolabile "caged" compounds offer an elegant solution, allowing for the instantaneous release of bioactive molecules, including protons, with spatiotemporal control. This guide provides an in-depth, objective comparison of 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton), a widely used caged proton, against its alternatives. We will delve into the core mechanisms, quantitative experimental protocols, and performance metrics, grounded in field-proven insights and authoritative data.
The Principle of Photochemical Proton Release
Caged compounds are rendered biologically inactive by a covalently attached photolabile protecting group.[1] For this compound, the 1-(2-nitrophenyl)ethyl (NPE) group sequesters a sulfate ion. Upon irradiation with near-UV light (typically 350-365 nm), a photochemical reaction cleaves this bond, releasing a sulfate ion, a proton (H+), and an inert 2-nitrosoacetophenone byproduct.[2][3] This process enables researchers to induce rapid and significant drops in pH, often referred to as "pH jumps," to study proton-dependent biological processes.[2][3][4]
The o-Nitrobenzyl Photolysis Mechanism
The proton release from this compound is governed by the photochemistry of the o-nitrobenzyl moiety. This process is not instantaneous but proceeds through a short-lived intermediate.
-
Photoexcitation: Absorption of a UV photon excites the o-nitrobenzyl group to a singlet, then triplet, excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[5]
-
Intermediate Decay and Proton Release: This aci-nitro species is acidic and rapidly releases a proton to the solution. The rate-limiting step is the subsequent decay of this intermediate, which rearranges to release the sulfate and form the final 2-nitrosoacetophenone byproduct.[4][5]
The kinetics of this process are multiphasic. The initial deprotonation of the aci-nitro intermediate occurs on a nanosecond timescale (rate ≈ 1.58 x 10⁷ s⁻¹ at neutral pH), while the decay of the intermediate itself is slower, occurring on a microsecond to millisecond timescale.[5]
Caption: Photolysis mechanism of this compound.
Key Performance Metrics for Caged Protons
To objectively compare this compound with alternatives, we must evaluate several key performance indicators. The ideal caged proton should be stable, soluble, biologically inert before photolysis, and release protons efficiently and rapidly upon illumination.
| Performance Metric | Definition & Significance | Typical Value for this compound |
| Quantum Yield (Φ) | The efficiency of the photoreaction, defined as the number of proton-releasing events per photon absorbed.[6] A higher Φ means less light is required to achieve a desired pH jump, minimizing potential photodamage to biological samples. | 0.1 - 0.2 (Varies with conditions) |
| Proton Release Rate (k) | The speed at which protons are liberated following the light flash. This is critical for studying fast kinetic processes. For o-nitrobenzyl compounds, this is often limited by the decay of the aci-nitro intermediate.[5] | Biphasic: Initial release ~1.58 x 10⁷ s⁻¹; intermediate decay ~18 s⁻¹ at pH 7.[5] |
| ΔpKa | The difference in acidity between the caged precursor and its photoproducts. A large ΔpKa ensures that the photoproducts are strongly acidic, enabling significant pH jumps even to low pH values.[4] | Can induce pH jumps down to pH 2.[2][3][4] |
| Wavelength of Activation (λ_max_) | The wavelength at which the compound most efficiently absorbs light. Ideally, this should be in the near-UV range (>340 nm) to minimize absorption by and damage to cellular components like proteins and nucleic acids. | ~350 - 355 nm.[2][3] |
| Byproduct Reactivity | The chemical reactivity of the photolysis byproducts. The 2-nitrosoacetophenone generated from NPE can react with thiols (e.g., cysteine residues in proteins), which can be a confounding factor in biological experiments. | The nitroso byproduct is known to be reactive towards sulfhydryl groups. |
| Solubility & Stability | The ability to dissolve in aqueous buffers at concentrations sufficient for experiments and remain stable in solution over time.[7] | Good aqueous solubility (up to 100 mM).[2] |
Quantitative Analysis: Experimental Protocols
The concentration of photoreleased protons can be quantified using spectrophotometric methods with pH-sensitive indicators or by direct measurement with a fast pH electrode.
Protocol: Spectrophotometric Quantification of Proton Release
This method relies on monitoring the absorbance change of a pH indicator dye that responds to the pH jump caused by photolysis.
Causality: The choice of pH indicator is critical. Its pKa should be close to the final pH of the solution after the jump to ensure a linear and maximal absorbance response. The indicator's response time must also be faster than the proton release kinetics being measured. Phenol red or bromophenol blue are common choices.
Workflow Diagram:
Caption: Workflow for spectrophotometric quantification of proton release.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a solution containing a known concentration of this compound (e.g., 1-5 mM) and a suitable pH indicator (e.g., 50 µM phenol red) in a weakly buffered solution (e.g., 0.5-1 mM HEPES).
-
Rationale: A weak buffer is used to establish a stable initial pH without significantly quenching the desired pH jump.
-
-
Calibration:
-
Create a calibration curve by measuring the absorbance of the pH indicator at its λ_max_ across a range of known pH values (titrating with small aliquots of dilute HCl or NaOH). This establishes the relationship between absorbance and proton concentration.
-
-
Initial Measurement:
-
Place the sample solution in a quartz cuvette in a spectrophotometer or a laser flash photolysis setup.[8]
-
Record the initial absorbance (A_initial) at the λ_max_ of the indicator.
-
-
Photolysis:
-
Deliver a single, intense pulse of UV light from a flash lamp or a frequency-doubled ruby laser (e.g., 347 nm or 355 nm Nd:YAG). The duration should be short (ns to µs) to ensure that light delivery is much faster than the release kinetics.
-
-
Post-Flash Measurement:
-
Immediately following the flash, record the absorbance change over time until a stable final absorbance (A_final) is reached. For kinetic analysis, a time-resolved spectrophotometer is required.[5]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
Using the calibration curve, convert ΔA into the change in proton concentration (Δ[H+]).
-
The quantum yield (Φ) can be calculated if the photon flux of the light source is known, using the formula: Φ = (moles of H+ released) / (moles of photons absorbed).[6]
-
Comparative Analysis: this compound vs. Alternatives
While this compound is a robust tool, several alternatives exist, each with distinct advantages and disadvantages. The choice of caged proton should be tailored to the specific experimental requirements.
| Caged Compound | Photolysis Group | λ_max_ (nm) | Quantum Yield (Φ) | Release Rate | Key Advantages & Disadvantages |
| This compound | 1-(2-Nitrophenyl)ethyl | ~350-355 | ~0.1-0.2 | Fast initial, slower decay[5] | Pro: High ΔpKa, good solubility.[2][4] Con: Reactive nitroso byproduct, requires UV light. |
| MNPS-caged-proton | 2-Methoxy-5-nitrophenyl sulfate | ~350 | Similar to NPE | Similar to NPE | Pro: Does not produce significant artifacts with certain fluorescent dyes.[4] Con: Shares limitations of o-nitrobenzyl cages. |
| HMPN-caged-proton | 4-formyl-6-methoxy-3-nitrophenoxyacetic acid | ~345 | 0.18[9] | < 1 µs[9] | Pro: Fast release, low membrane permeability allows for generating transmembrane pH gradients.[9] Con: Lower quantum yield than some systems.[9] |
| pHP-caged-compounds | p-Hydroxyphenacyl | ~300-320 | ~0.2-0.4 | Very Fast (ns)[10] | Pro: Generally faster and cleaner photochemistry than o-nitrobenzyl.[10] Con: Requires shorter wavelength UV, which can be more damaging to cells. |
Expert Insights: The 1-(2-nitrophenyl)ethyl (NPE) group is a workhorse in the field due to its balance of properties.[11] However, for experiments highly sensitive to redox reactions, the nitroso byproduct is a significant concern. In such cases, exploring alternatives like p-hydroxyphenacyl (pHP) cages may be necessary, despite their less favorable activation wavelength.[10] For studies requiring the generation of stable pH gradients across membranes, compounds like HMPN are specifically designed for low permeability and are superior choices.[9]
Conclusion and Recommendations
This compound remains a powerful and versatile tool for inducing rapid acidification in a controlled manner. Its ability to generate large pH jumps and its good aqueous solubility make it suitable for a wide range of applications, from studying protein folding to probing the kinetics of proton-coupled transporters.[2][4]
However, researchers must be cognizant of its limitations. The primary drawbacks are the requirement for UV-A light for activation and the generation of a reactive 2-nitrosoacetophenone byproduct, which can interfere with biological systems, particularly those sensitive to thiol modification.
Recommendation: For most time-resolved pH-jump experiments, this compound provides a reliable and well-characterized starting point. We strongly advise performing control experiments where the photolyzed solution (containing the byproducts) is applied to the biological preparation to test for any effects independent of the pH change. If byproduct reactivity is a confounding factor, alternatives such as HMPN-caged-proton or compounds based on different photochemistry (e.g., pHP) should be evaluated. The ultimate choice must be a careful balance between the required speed and efficiency of proton release and the potential for unwanted side reactions in the specific biological context under investigation.
References
-
Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865–9875. Available at: [Link]
-
Gurney, A. M. (1993). Flash photolysis of caged compounds. In A Practical Guide to the Study of Calcium in Living Cells. The University of Texas at Dallas. Available at: [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Available at: [Link]
-
Barth, A., & Corrie, J. E. T. (2002). Characterization of a new caged proton capable of inducing large pH jumps. Biophysical Journal, 83(5), 2864–2871. Available at: [Link]
-
Schönfeld, M., & Althoff, G. (1994). Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. FEBS Letters, 350(2-3), 235-238. Available at: [Link]
-
Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4287-4290. Available at: [Link]
-
Xue, J., et al. (2012). Ultrafast Time-Resolved Transient Absorption and Resonance Raman Spectroscopy Study of the Photodeprotection and Rearrangement Reactions of p-Hydroxyphenacyl Caged Phosphates. Journal of the American Chemical Society, 134(39), 16276–16285. Available at: [Link]
-
Furuta, T., et al. (2004). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry & Biology, 11(2), 299-308. Available at: [Link]
-
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5406-5477. Available at: [Link]
-
Wikipedia. (2024). Quantum yield. Retrieved February 3, 2026, from [Link]
-
Lester, H. A., & Nerbonne, J. M. (1982). Flash photolysis of caged compounds: new tools for cellular physiology. Annual Review of Biophysics and Bioengineering, 11, 151-175. Available at: [Link]
-
Banerjee, A., & Onyedum, I. I. (2015). Time-Resolved Study of Light-Induced Ground-State Proton Transfer from an Acidic Medium to 4-Nitrophenolate. The Journal of Physical Chemistry A, 119(21), 5177–5184. Available at: [Link]
-
Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry, 6, 355. Available at: [Link]
-
Klán, P., et al. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 65(23), 7854–7861. Available at: [Link]
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A Researcher's Guide to Caged Proton Sources: Unraveling Temporal Resolution for Precise Experimental Control
In the dynamic landscape of cellular signaling and drug development, the ability to precisely initiate and control biological processes is paramount. Caged compounds, molecules whose biological activity is masked by a photolabile protecting group, have emerged as indispensable tools for achieving spatiotemporal control over the release of bioactive molecules. Among these, caged proton sources are of particular interest for studying a myriad of pH-sensitive processes, from enzyme kinetics to neuronal signaling. The critical parameter for any time-resolved study is the speed at which the "cage" can be opened, releasing the proton. This guide provides an in-depth comparison of the temporal resolution of different classes of caged proton sources, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their specific application.
The Essence of Temporal Resolution in Caged Compounds
The temporal resolution of a caged compound is fundamentally dictated by the kinetics of its photolysis pathway. Upon absorption of a photon, the caged molecule enters an excited state, initiating a series of chemical transformations that ultimately lead to the release of the active molecule, in this case, a proton. The overall rate of this process determines how quickly the proton concentration can be "jumped" in the experimental system, thereby defining the time resolution of the experiment. Delays in proton release can obscure the observation of fast biological events, making the choice of a caged compound with appropriate temporal characteristics a critical experimental design parameter.
A Comparative Analysis of Caged Proton Source Families
We will explore three major families of photolabile protecting groups utilized for caging protons: the classic o-nitrobenzyl derivatives, the ultrafast p-hydroxyphenacyl compounds, and the efficient coumarinylmethyl-based cages.
The Workhorse: o-Nitrobenzyl Caged Protons
The o-nitrobenzyl photochemistry is one of the most well-established and widely used methods for caging a variety of molecules, including protons. The general mechanism involves the photo-induced intramolecular rearrangement of the o-nitrobenzyl group to form a transient aci-nitro intermediate, which then decays to release the proton and a 2-nitrosobenzaldehyde or related byproduct.[1]
The rate-limiting step for proton release in this class of compounds is the decay of the aci-nitro intermediate. This decay rate is influenced by the substitution pattern on the aromatic ring and the nature of the proton-donating group. A prominent example is 1-(2-nitrophenyl)ethyl sulfate (NPE-sulfate), a commercially available caged proton.[2] Time-resolved studies have shown that upon flash photolysis, the aci-nitro intermediate of NPE-sulfate is formed rapidly, and the subsequent proton release at neutral pH occurs with a rate constant of approximately 1.58 x 10⁷ s⁻¹, corresponding to a release time in the tens of nanoseconds.[3]
Key Characteristics of o-Nitrobenzyl Cages:
-
Temporal Resolution: Typically in the microsecond to nanosecond range, suitable for many biological applications.
-
Quantum Yields: Moderate to high, with values often ranging from 0.1 to 0.6.[4][5]
-
Byproducts: The formation of reactive nitroso species is a significant drawback. These byproducts can react with cellular nucleophiles, such as thiols on proteins, potentially causing artifacts.[1][6] The addition of scavenger molecules like dithiothreitol (DTT) is often necessary to mitigate these effects.[5][6]
The Sprinter: p-Hydroxyphenacyl Caged Protons
For experiments demanding even faster temporal resolution, p-hydroxyphenacyl (pHP) based cages offer a compelling alternative. The photochemistry of pHP cages is distinct from that of o-nitrobenzyl compounds and is remarkably fast. At neutral pH, photolysis proceeds through a triplet excited state, leading to release on a nanosecond timescale.[4] However, under basic conditions, the phenolic hydroxyl group is deprotonated, and photolysis occurs directly from a singlet excited state, resulting in an even faster, picosecond-scale release.[4]
The primary photoproduct of pHP cages is p-hydroxyphenylacetic acid, which is generally considered to be less reactive and biologically benign compared to the nitroso byproducts of o-nitrobenzyl cages.[7]
Key Characteristics of p-Hydroxyphenacyl Cages:
-
Temporal Resolution: Excellent, ranging from nanoseconds down to picoseconds, making them ideal for studying very fast kinetic processes.[4]
-
Quantum Yields: Generally good, though they can be influenced by pH.
-
Byproducts: The major byproduct, p-hydroxyphenylacetic acid, is relatively inert, which is a significant advantage for biological experiments.[7]
The Efficient All-Rounder: Coumarinylmethyl Caged Protons
Coumarin-based phototriggers have gained popularity due to their favorable photophysical properties, including high extinction coefficients in the near-UV and visible range, and high fluorescence quantum yields of the photoproducts, which can be used to monitor the release process. The photolysis of coumarinylmethyl esters proceeds via a heterolytic cleavage of the C-O bond in the excited singlet state, leading to a very rapid release of the caged molecule.[6][8]
The release rates for coumarin-based cages are typically in the nanosecond domain, and they often exhibit high quantum yields.[6] The byproducts of coumarin photolysis are generally fluorescent coumarin alcohols, which can be useful for tracking uncaging but may also interfere with other fluorescence-based measurements in the experiment.[8]
Key Characteristics of Coumarinylmethyl Cages:
-
Temporal Resolution: Very fast, typically in the nanosecond range.[6]
-
Quantum Yields: Often high, contributing to their efficiency.
-
Byproducts: The formation of fluorescent coumarin alcohols can be both an advantage for monitoring release and a potential source of spectral interference.
Quantitative Comparison of Caged Proton Sources
| Phototrigging Group | Example Compound | Temporal Resolution (Release Rate Constant, k_release) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) at λ_max | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | 1-(2-Nitrophenyl)ethyl sulfate (NPE-sulfate) | ~1.6 x 10⁷ s⁻¹ (at neutral pH)[3] | ~0.5-0.6[5] | Moderate | Well-established chemistry, commercially available. | Reactive nitroso byproducts.[1] |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl acetate (model compound) | ns to ps timescale (pH-dependent)[4] | Good, pH-dependent | Moderate | Ultrafast release, relatively inert byproducts.[7] | Photochemistry can be more complex and pH-sensitive. |
| Coumarinylmethyl | (7-Dialkylaminocoumarin-4-yl)methyl esters | >10⁹ s⁻¹[6] | High (e.g., 0.15-0.31 for some derivatives) | High | High efficiency, long-wavelength absorption, fluorescent byproduct for monitoring. | Fluorescent byproduct can interfere with other measurements. |
Experimental Workflow: Measuring Temporal Resolution with Flash Photolysis
The gold standard for characterizing the temporal resolution of caged compounds is flash photolysis coupled with transient absorption spectroscopy.[9] This pump-probe technique allows for the direct observation of the formation and decay of transient intermediates and the appearance of the final products on timescales ranging from femtoseconds to seconds.
Step-by-Step Protocol for Flash Photolysis of a Caged Proton Source
-
Sample Preparation:
-
Dissolve the caged proton source in a buffered aqueous solution of known pH. The buffer should have a low buffering capacity to allow for a detectable pH jump upon proton release.
-
Include a pH indicator dye (e.g., phenol red) with a pKa in the range of the expected pH change. The protonation state of the indicator will change upon proton release, leading to a change in its absorption spectrum that can be monitored over time.
-
Ensure the sample is optically clear and free of bubbles. The concentration of the caged compound should be adjusted to have an appropriate absorbance at the excitation wavelength (typically an optical density of 0.1-0.3 in a 1 cm cuvette).
-
-
Instrumentation Setup:
-
A typical flash photolysis setup consists of a high-energy pulsed laser (the "pump") for photoexcitation and a continuous wave lamp or a second, weaker pulsed laser (the "probe") for monitoring absorbance changes.[9]
-
The pump laser should be tuned to the absorption maximum of the caged compound (e.g., a Nd:YAG laser with frequency tripling to 355 nm for many o-nitrobenzyl compounds).
-
The probe beam is passed through the sample and then into a monochromator and a fast detector (e.g., a photomultiplier tube or a fast photodiode).
-
The detector output is recorded by a fast oscilloscope, which is triggered by the pump laser pulse.
-
-
Data Acquisition:
-
Record a baseline absorption of the sample before the laser flash.
-
Fire a single laser pulse to photolyze the caged compound.
-
The oscilloscope will record the change in absorbance of the pH indicator dye as a function of time after the laser flash.
-
Average multiple kinetic traces to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The kinetic trace of the absorbance change of the pH indicator reflects the rate of proton release.
-
Fit the kinetic trace to an appropriate mathematical model (e.g., a single exponential function) to extract the rate constant (k_release) for proton release.
-
The temporal resolution is typically reported as the inverse of this rate constant (τ = 1/k_release).
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the temporal resolution of a caged proton source using flash photolysis.
Mechanism of Proton Release: A Closer Look
The underlying photochemical mechanism dictates the speed of proton release. Understanding these pathways is crucial for interpreting experimental results and for the rational design of new, faster caged compounds.
o-Nitrobenzyl Photochemistry
Caption: Simplified mechanism of proton release from an o-nitrobenzyl caged compound.
p-Hydroxyphenacyl Photochemistry
Sources
- 1. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 2. NPE-caged-proton | Other Caged Compounds | Tocris Bioscience [tocris.com]
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- 8. New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
A Head-to-Head Battle for Acidity Control: NPE-caged-proton (caged sulfate) vs. Caged HPP in Large pH Jump Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and molecular biology, the ability to precisely and rapidly alter the pH of a microenvironment is a powerful tool for dissecting complex biological processes. Photolabile "caged" compounds, which release protons upon light activation, have emerged as indispensable instruments for inducing such pH jumps. This guide provides an in-depth, objective comparison of two prominent caged proton compounds: 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton or caged sulfate) and 2-hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate (caged HPP). By examining their fundamental mechanisms, performance metrics, and practical considerations, this document aims to equip researchers with the knowledge to select the optimal tool for their specific experimental needs.
The Critical Role of Caged Protons in Research
The precise control of proton concentration is fundamental to a vast array of biological phenomena, including enzyme catalysis, protein folding, ion channel gating, and cellular signaling. Traditional methods for altering pH, such as buffer exchange, are often too slow to capture the kinetics of rapid biological events. Caged compounds overcome this limitation by providing a means to trigger a rapid and localized change in pH with the flick of a light switch. This temporal and spatial control is invaluable for studying the dynamics of pH-sensitive processes in real-time.
Unveiling the Contestants: this compound and Caged HPP
Both this compound and caged HPP belong to the family of 2-nitrobenzyl caged compounds. The core principle behind their function is a light-induced intramolecular rearrangement that leads to the cleavage of a covalent bond and the subsequent release of a proton.
This compound (Caged Sulfate): The Powerhouse for Large Acidification
This compound, upon photolysis with UV light (typically around 350-355 nm), releases a proton and a sulfate ion.[1][2] The key to its ability to induce substantial pH drops lies in the nature of its byproducts. The primary photoproducts are 2-nitrosoacetophenone and sulfuric acid. Sulfuric acid is a strong acid, meaning it fully dissociates in aqueous solution, contributing a significant concentration of protons. This property allows this compound to achieve significant reductions in pH, even reaching as low as pH 2 in unbuffered solutions.[1][2]
The photolysis of this compound is a rapid process, with proton release occurring on a timescale of nanoseconds to microseconds.[3] This rapid kinetic profile makes it an excellent choice for studying very fast biological processes that are triggered by a sudden decrease in pH.
Caged HPP: A More Moderate Approach to pH Modulation
Caged HPP, or 2-hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate, also releases a proton upon photolysis. However, a crucial difference lies in its byproducts. The photolysis of caged HPP yields 2-nitrosoacetophenone and 2-hydroxyphenyl phosphate. While a proton is released, the phosphate byproduct can act as a buffer, limiting the achievable pH drop. Consequently, caged HPP is generally less effective at inducing large-magnitude pH jumps compared to this compound.[1]
Head-to-Head Comparison: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound and caged HPP based on available experimental data.
| Feature | This compound (caged sulfate) | Caged HPP |
| pH Jump Magnitude | Capable of inducing large pH jumps, down to pH 2.2 in unbuffered solutions.[1] | Induces smaller pH jumps compared to this compound.[1] |
| Quantum Yield (Φ) | The photolysis efficiency is reported to be similar to that of P³-[1-(2-nitrophenyl)ethyl] ATP (caged ATP).[1] The quantum yield of a related NPE-ATP analog is approximately 0.63.[4] | The quantum yield for the related compound 1-(2-nitrophenyl)ethyl phosphate is 0.53.[3][5] |
| Kinetics of Proton Release | Rapid, occurring on the nanosecond to microsecond timescale.[3] | Information not readily available, but expected to be in a similar rapid timescale due to the shared photochemistry. |
| Primary Byproducts | 2-nitrosoacetophenone and Sulfuric Acid | 2-nitrosoacetophenone and 2-hydroxyphenyl phosphate |
The Chemistry of Proton Release: A Mechanistic Look
The photolysis of both this compound and caged HPP proceeds through a well-established mechanism for o-nitrobenzyl compounds. Upon absorption of a UV photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate, which then rapidly rearranges and cleaves, releasing the caged molecule and the 2-nitrosoacetophenone byproduct.
Photolysis of this compound.
General workflow for a pH jump experiment.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the chosen caged proton compound (this compound or caged HPP) in an appropriate solvent (e.g., water or a suitable buffer). The final concentration in the experimental solution will typically be in the millimolar range, but should be optimized based on the desired pH jump and the buffering capacity of the system.
-
If desired, include a pH-sensitive fluorescent indicator to directly monitor the change in pH.
-
Prepare the biological sample in a low-buffering capacity medium to maximize the effect of the proton release.
-
-
Sample Equilibration:
-
Introduce the caged proton compound to the biological sample.
-
Allow sufficient time for the compound to diffuse and equilibrate throughout the sample. This is crucial for achieving a uniform pH jump.
-
-
Photolysis:
-
Use a suitable light source, such as a UV flash lamp or a laser, with an appropriate wavelength (typically 340-360 nm) to trigger photolysis.
-
The duration and intensity of the light pulse will determine the extent of photolysis and, consequently, the magnitude of the pH jump. These parameters must be carefully calibrated.
-
-
Data Acquisition:
-
Simultaneously with the light pulse, begin recording the biological parameter of interest. This could involve fluorescence microscopy, absorption spectroscopy, patch-clamp electrophysiology, or other relevant techniques.
-
-
Controls and Considerations:
-
Light Control: Perform experiments where the sample is exposed to the light pulse without the caged compound to ensure that the light itself does not induce any artifacts.
-
Byproduct Control: The photolysis byproduct, 2-nitrosoacetophenone, can be reactive and potentially toxic to biological systems. It is advisable to perform control experiments to assess its effects. The presence of thiol-containing compounds like dithiothreitol (DTT) can help to scavenge this byproduct.
-
Buffering: The intrinsic buffering capacity of the biological sample will influence the magnitude of the pH jump. This should be taken into account when designing the experiment and interpreting the results.
-
Choosing the Right Tool for the Job: A Summary of Strengths and Weaknesses
| This compound (caged sulfate) | Caged HPP | |
| Strengths | Large pH Jumps: Capable of inducing significant and rapid acidification, making it ideal for studying processes that require a substantial drop in pH. [1] | Milder pH Changes: May be suitable for applications where a more subtle change in pH is desired. |
| Well-Characterized: The photolysis mechanism and kinetics are well-documented. [3] | Shared Photochemistry: Benefits from the well-understood 2-nitrobenzyl photochemistry. | |
| Weaknesses | Potential for Extreme Acidity: The large pH drops may not be physiologically relevant for all systems and could cause unintended damage. | Limited pH Jump Magnitude: The buffering capacity of the phosphate byproduct restricts its ability to induce large pH changes. [1] |
| Byproduct Toxicity: The 2-nitrosoacetophenone byproduct can be a concern, requiring appropriate controls and mitigation strategies. | Byproduct Toxicity: Also produces 2-nitrosoacetophenone, sharing the same potential for toxicity. |
Conclusion: Making an Informed Decision
The choice between this compound and caged HPP ultimately depends on the specific requirements of the experiment.
-
For researchers aiming to induce large, rapid drops in pH to study processes like acid-induced protein unfolding or the activation of channels gated by significant acidification, this compound (caged sulfate) is the clear frontrunner. Its ability to generate a strong acid upon photolysis provides the necessary power for these applications.
-
For studies requiring more subtle or controlled decreases in pH, caged HPP might be a more suitable option, although its limitations in achieving large pH jumps should be carefully considered.
In all cases, meticulous experimental design, including appropriate controls for light exposure and byproduct effects, is paramount to obtaining reliable and interpretable data. As the field of photopharmacology continues to evolve, a thorough understanding of the tools available will empower researchers to unlock new insights into the fundamental role of pH in biology and disease.
References
-
Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogues. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 110(21), 7170–7177. [Link]
-
Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. The Journal of Physical Chemistry B, 109(3), 1213-1219. [Link]
-
Barth, A., & Corrie, J. E. (2002). Characterization of a new caged proton capable of inducing large pH jumps. Biophysical journal, 83(5), 2864–2871. [Link]
-
Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. [Link]
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- 4. Photolysis of caged ATP and caged oligonucleotides [biosyn.com]
- 5. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular Acidification Methods: Evaluating NPE-caged-proton Against a Panel of Alternatives
For researchers, scientists, and drug development professionals, the precise manipulation of the intracellular environment is paramount to understanding cellular physiology and pathology. Intracellular pH (pHi) is a fundamental parameter that governs a vast array of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1] Consequently, the ability to induce controlled and rapid intracellular acidification is a powerful tool for dissecting these complex biological phenomena.
This guide provides an in-depth comparison of various methods for intracellular acidification, with a focus on the capabilities and limitations of 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton). We will objectively compare its performance against alternative techniques, including protonophores, weak acids, and other ionophores, supported by experimental data and detailed protocols.
The Gold Standard of Spatiotemporal Control: this compound
This compound is a photolabile compound designed for the light-induced release of protons.[2][3] This "caging" strategy offers unparalleled precision in initiating intracellular acidification. The inactive form of the compound is introduced into the cellular environment, and a flash of UV light triggers its rapid photolysis, releasing a proton and a sulfate ion.[2][3]
Mechanism of Action
The core of this compound's functionality lies in the 2-nitrobenzyl moiety, a common photolabile protecting group.[4] Upon absorption of a photon, typically in the 350-355 nm range, the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond. This process is extremely fast, occurring on a nanosecond to millisecond timescale, resulting in a near-instantaneous "jump" in the proton concentration.[5]
Caption: Photolysis of this compound by UV light.
Key Performance Characteristics
The primary advantage of this compound lies in its exceptional temporal and spatial resolution . The timing and location of proton release can be precisely controlled by the light source, allowing for acidification of specific subcellular regions at defined moments.[6] This level of control is unattainable with chemical methods that act globally within the cell.
| Parameter | This compound |
| Quantum Yield (Φ) | ~0.5-0.6 |
| Wavelength of Photolysis | 350-355 nm |
| Rate of Proton Release | Nanoseconds to milliseconds |
| Achievable pH Jump | Down to pH 2 in unbuffered solutions |
Quantum yield is estimated based on similar 1-(2-nitrophenyl)ethyl phosphate esters.
Limitations and Considerations
Despite its advantages, this compound is not without its limitations:
-
Phototoxicity: The use of high-energy UV light can be damaging to cells, potentially inducing off-target effects or apoptosis. Careful titration of light intensity and duration is crucial to minimize phototoxicity.
-
Reactive Byproducts: Photolysis of nitrobenzyl-based caged compounds generates a 2-nitrosoacetophenone byproduct.[4] This molecule can react with cellular thiols, such as cysteine residues in proteins, potentially altering their function.[4] The inclusion of thiol-scavenging agents like dithiothreitol (DTT) or glutathione in the experimental buffer can mitigate this issue.
-
Cell Loading: Introducing the charged this compound molecule into the cytoplasm can be challenging. Methods such as microinjection, electroporation, or co-incubation with cell-permeabilizing agents are often required.[7]
-
Limited Two-Photon Cross-Section: While two-photon excitation can offer deeper tissue penetration and reduced phototoxicity, the two-photon absorption cross-section of many NPE-caged compounds is relatively low, requiring high laser power.
Alternative Acidification Methodologies
Several chemical methods exist for inducing intracellular acidification, each with its own set of advantages and drawbacks.
Proton Ionophores (e.g., CCCP, FCCP)
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) are protonophores that shuttle protons across biological membranes, dissipating the mitochondrial membrane potential and leading to cytosolic acidification.
-
Mechanism: These lipophilic molecules embed in membranes and facilitate the transport of protons down their electrochemical gradient. This uncouples oxidative phosphorylation from ATP synthesis.
-
Advantages: They are simple to use, requiring only addition to the extracellular medium.
-
Limitations:
-
Lack of Spatial Control: Protonophores act on all cellular membranes, leading to global and uncontrolled acidification.
-
Mitochondrial Dysfunction: Their primary effect is the disruption of mitochondrial function, which can have widespread and confounding effects on cellular metabolism and signaling.
-
Slower Onset: The rate of acidification is dependent on diffusion and can be slower and less synchronized compared to photo-uncaging.
-
Weak Acids and K⁺/H⁺ Ionophores (e.g., Acetic Acid, Nigericin)
Direct application of weak acids or the use of ionophores that exchange potassium for protons can also be used to lower pHi.
-
Mechanism:
-
Advantages: These methods are relatively straightforward to implement.
-
Limitations:
-
Lack of Spatial Control: Similar to protonophores, these agents induce global changes in pHi.
-
Dependence on Gradients: The effectiveness of these methods depends on the existing ion gradients across the cell membrane.
-
Slower and Less Precise Temporal Control: The onset of acidification is diffusion-limited and less abrupt than with photolysis.
-
Head-to-Head Comparison
| Feature | This compound | Protonophores (CCCP/FCCP) | Weak Acids / Nigericin |
| Temporal Resolution | Nanoseconds to Milliseconds | Seconds to Minutes | Seconds to Minutes |
| Spatial Resolution | Subcellular (microns) | None (whole cell) | None (whole cell) |
| Rate of pH Change | Very Rapid | Moderate to Fast | Moderate |
| Achievable pH Range | Large (can reach very low pH) | Moderate | Moderate |
| Primary Off-Target Effects | Phototoxicity, nitroso-byproduct reactivity | Mitochondrial uncoupling | Alteration of K⁺ homeostasis (Nigericin) |
| Ease of Use | Complex (requires specialized equipment) | Simple (addition to medium) | Simple (addition to medium) |
Choosing the Right Tool for the Job
The selection of an appropriate acidification method is critically dependent on the specific experimental question.
Caption: Decision tree for selecting an acidification method.
Experimental Protocols
Protocol 1: Intracellular Acidification using this compound
This protocol provides a general framework. Specific concentrations and photolysis parameters should be optimized for each cell type and experimental setup.
Materials:
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or a ratiometric equivalent)
-
Cell culture medium and buffers
-
Microscope equipped with a UV light source (e.g., xenon flash lamp or a 355 nm pulsed laser) and fluorescence imaging capabilities[3]
-
Dithiothreitol (DTT) (optional)
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions to monitor intracellular pH.
-
Loading of this compound:
-
Microinjection: Inject a solution of this compound (e.g., 1-10 mM in a suitable intracellular buffer) directly into the cytoplasm.
-
Patch Clamp: Include this compound in the patch pipette solution to allow for diffusion into the cell during whole-cell recording.
-
-
Equilibration: Allow the cells to equilibrate with the caged compound and the pH indicator for at least 15-30 minutes.
-
Baseline Measurement: Record the baseline intracellular pH using the fluorescent indicator.
-
Photolysis:
-
Deliver a brief pulse of UV light (e.g., 1-10 ms) to the region of interest.
-
The intensity and duration of the light pulse should be optimized to achieve the desired pH change while minimizing phototoxicity.
-
-
Post-Photolysis Measurement: Immediately after the flash, continuously record the change in intracellular pH.
-
Controls:
-
Perform a mock photolysis without this compound to control for any effects of the light flash itself.
-
If concerned about byproduct effects, include DTT (e.g., 1-5 mM) in the extracellular medium.
-
Protocol 2: Intracellular Acidification using a Protonophore (FCCP)
Materials:
-
FCCP (or CCCP)
-
DMSO for stock solution preparation
-
Cell culture medium and buffers
-
pH-sensitive fluorescent dye
Procedure:
-
Cell Preparation and Dye Loading: As described in Protocol 1.
-
Baseline Measurement: Record the baseline intracellular pH.
-
Application of FCCP:
-
Prepare a stock solution of FCCP in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Rapidly exchange the medium bathing the cells with the FCCP-containing medium.
-
-
pH Measurement: Continuously monitor the change in intracellular pH.
-
Controls: Perform a vehicle control with the same concentration of DMSO used to deliver the FCCP.
Protocol 3: Intracellular Acidification using Nigericin
Materials:
-
Nigericin
-
Ethanol for stock solution preparation
-
Cell culture medium and buffers
-
pH-sensitive fluorescent dye
Procedure:
-
Cell Preparation and Dye Loading: As described in Protocol 1.
-
Baseline Measurement: Record the baseline intracellular pH.
-
Application of Nigericin:
-
Prepare a stock solution of nigericin in ethanol (e.g., 10 mM).[10]
-
Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Apply the nigericin-containing medium to the cells.
-
-
pH Measurement: Monitor the change in intracellular pH over time.
-
Controls: Perform a vehicle control with the same concentration of ethanol.
Future Perspectives: The Next Generation of Caged Protons
Research into photolabile protecting groups is an active field. Newer generations of caged compounds are being developed with improved properties, such as:
-
Longer Wavelength Activation: Cages that can be cleaved with visible or even near-infrared light would reduce phototoxicity and allow for deeper tissue penetration.
-
Higher Two-Photon Cross-Sections: This would enable more efficient uncaging with lower laser powers in two-photon microscopy.
-
"Traceless" Byproducts: The development of caging groups that produce inert or biologically compatible byproducts would eliminate concerns about off-target effects.
Conclusion
This compound remains an invaluable tool for researchers who require precise spatiotemporal control over intracellular acidification. Its ability to induce rapid and localized pH changes is unmatched by chemical methods. However, its use requires careful consideration of its limitations, including potential phototoxicity and the generation of reactive byproducts.
Alternative methods, such as protonophores and weak acids/ionophores, offer simplicity but lack spatial control and can introduce significant confounding variables, particularly through their effects on mitochondrial function. The choice of method should always be guided by the specific biological question being addressed, with a clear understanding of the trade-offs involved. As the technology of caged compounds continues to evolve, we can expect even more sophisticated tools for the precise manipulation of the cellular environment.
References
-
Carbone, M., et al. (2016). Exogenous control over intracellular acidification: Enhancement via proton caged compounds coupled to gold nanoparticles and an alternative pathway with DMSO. Data in Brief, 7, 822–827. [Link]
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Peralvarez-Marin, A., et al. (2008). Time-resolved infrared spectroscopy of pH-induced aggregation of the Alzheimer Aβ(1-28) peptide. Journal of Molecular Biology, 379(3), 589-596. [Link]
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Zhang, X. D., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols, 3(2), 101323. [Link]
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Carbone, M., et al. (2015). Exogenous control over intracellular acidification: Enhancement via proton caged compounds coupled to gold nanoparticles. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(10), 2135-2141. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
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Chow, Y. T., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Omega, 4(23), 20330–20337. [Link]
- Gurney, A. M. (1994). Flash photolysis of caged compounds. The Journal of Physiology, 480(Pt 3), 1-19.
- Tocris Bioscience. (n.d.). This compound.
- BioCrick. (n.d.). This compound.
-
Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865–9875. [Link]
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Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59. [Link]
- Murphy, M. P. (2009). How mitochondria produce reactive oxygen species. Biochemical Journal, 417(1), 1–13.
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Carbone, M., et al. (2016). Modulating intracellular acidification by regulating the incubation time of proton caged compounds. Journal of Peptide Science, 22(6), 389-394. [Link]
-
He, Y., et al. (2018). Nigericin-Triggered Phosphodynamics in Inflammasome Formation and Pyroptosis. Frontiers in Immunology, 9, 2195. [Link]
- Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology, 55, 755-784.
-
Mira, N. P., et al. (2021). Regulation of Cell Death Induced by Acetic Acid in Yeasts. Frontiers in Microbiology, 12, 692732. [Link]
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Arthur, P. G., West, T. G., & Hochachka, P. W. (1997). Quantitative modelling of the effects of selected intracellular metabolites on pH in fish white muscle. The Journal of Experimental Biology, 200(Pt 8), 1189–1200. [Link]
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Lee, B. K., & Lee, Y. S. (2022). Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo. Frontiers in Oncology, 12, 946025. [Link]
- Megazyme. (n.d.). Acetic Acid Assay Procedure.
- Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59.
-
He, Y., et al. (2023). Mechanistic basis for nigericin-induced NLRP1 inflammasome activation in human epithelial cells. bioRxiv. [Link]
-
Brown, A. C., & Murphy, M. P. (2022). Distinct effects of intracellular vs. extracellular acidic pH on the cardiac metabolome during ischemia and reperfusion. bioRxiv. [Link]
-
Rostovtseva, T. K., et al. (2020). Intracellular pH Modulates Autophagy and Mitophagy. Cells, 9(7), 1699. [Link]
-
Meech, R. W., & Thomas, R. C. (1991). The effects of intracellular pH changes on resting cytosolic calcium in voltage-clamped snail neurones. The Journal of Physiology, 436, 493–511. [Link]
- Stratech. (n.d.). Intracellular pH.
Sources
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- 3. This compound | Other Caged Compounds | Tocris Bioscience [tocris.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
